molecular formula C11H21NO2 B1288320 Tert-butyl 4-aminocyclohexane-1-carboxylate CAS No. 124830-45-1

Tert-butyl 4-aminocyclohexane-1-carboxylate

Katalognummer: B1288320
CAS-Nummer: 124830-45-1
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: XDTZRQLZSNTGSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZRQLZSNTGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595677
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124830-45-1
Record name tert-Butyl 4-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-aminocyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Structural Analysis of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the cis and trans isomers of tert-butyl 4-aminocyclohexane-1-carboxylate, a key building block in medicinal chemistry and drug development.[1] This document details the molecule's conformational preferences, physicochemical properties, and presents spectroscopic and crystallographic data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in the field.

Molecular Structure and Isomerism

This compound (C₁₁H₂₁NO₂) is a disubstituted cyclohexane derivative featuring a bulky tert-butyl ester at the C1 position and an amino group at the C4 position. The spatial arrangement of these two functional groups gives rise to two stereoisomers: cis and trans.

  • Trans-isomer: The amino and tert-butoxycarbonyl groups are on opposite faces of the cyclohexane ring. Its systematic IUPAC name is tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate.[1]

  • Cis-isomer: The amino and tert-butoxycarbonyl groups are on the same face of the cyclohexane ring. Its systematic IUPAC name is tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate.[1]

The hydrochloride salts of these isomers are commonly used in synthesis due to their increased stability and solubility.[1]

Physicochemical Properties

The physical and chemical properties of the isomers and their hydrochloride salts are summarized in the table below.

Propertytrans-Isomer (Free Base)trans-Isomer (HCl Salt)cis-Isomer (HCl Salt)
Molecular Formula C₁₁H₂₁NO₂C₁₁H₂₂ClNO₂C₁₁H₂₂ClNO₂
Molecular Weight 199.29 g/mol [1][2]235.75 g/mol [1]235.76 g/mol [3]
CAS Number 1022159-15-41956389-81-3[1]118786-13-3[1][4]

Conformational Analysis

The stereochemistry of the substituents dictates the preferred conformation of the cyclohexane ring, significantly influencing the molecule's reactivity and biological activity.

Trans Isomer

Due to the large steric bulk of the tert-butyl group, the trans-isomer predominantly adopts a chair conformation where the tert-butoxycarbonyl group occupies an equatorial position to minimize 1,3-diaxial interactions.[1] This energetically favorable arrangement forces the smaller amino group into an axial position.

G cluster_trans Trans Isomer Conformation trans_chair Chair Conformation (tert-butyl equatorial, amino axial)

Trans isomer chair conformation.
Cis Isomer

In the cis-isomer, both substituents are on the same side of the ring. A standard chair conformation would force one of the bulky groups into an axial position, leading to significant steric strain. To alleviate this, the cis-isomer is predicted to favor a twist-boat conformation, which accommodates the two cis substituents more effectively than a rigid chair form. Low-temperature ¹³C NMR studies of the analogous cis-1,4-di-tert-butylcyclohexane have shown the presence of both twist-boat and chair conformations.[5]

G cluster_cis Cis Isomer Conformation cis_twist_boat Twist-Boat Conformation ( energetically favored)

Cis isomer twist-boat conformation.

Spectroscopic Analysis

¹H NMR Spectroscopy

The key distinguishing features in the ¹H NMR spectrum arise from the different orientations of the protons attached to C1 and C4.

  • Trans-isomer: The axial proton at C1 (methine proton adjacent to the ester) and the axial proton at C4 (methine proton adjacent to the amino group) will exhibit large axial-axial coupling constants (Jaa), typically in the range of 10-13 Hz, with their neighboring axial protons.[6] These protons are expected to appear at a higher field (lower ppm) compared to their equatorial counterparts in the cis-isomer.

  • Cis-isomer: The equatorial protons at C1 and C4 will show smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) coupling constants, generally in the range of 2-5 Hz.[6] These protons are expected to be deshielded and resonate at a lower field (higher ppm).

ProtonExpected Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (Hz)
H1 (trans, axial) Lower fieldTriplet of doublets, large Jaa
H1 (cis, equatorial) Higher fieldMultiplet, small Jae and Jee
H4 (trans, axial) Lower fieldTriplet of doublets, large Jaa
H4 (cis, equatorial) Higher fieldMultiplet, small Jae and Jee
Cyclohexane (CH₂)₂ 1.2 - 2.2Multiplets
tert-Butyl (CH₃)₃ ~1.4Singlet
¹³C NMR Spectroscopy

The carbon chemical shifts are also influenced by the substituent orientation. Generally, axial carbons are shielded and appear at a higher field (lower ppm) compared to equatorial carbons.

CarbonExpected Chemical Shift (ppm) - transExpected Chemical Shift (ppm) - cis
C1 (CH-O) ~45~42
C4 (CH-N) ~50~47
C2, C6 ~30~28
C3, C5 ~30~28
C(CH₃)₃ ~80~80
C(CH₃)₃ ~28~28

X-ray Crystallography

Crystallographic analysis provides definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a detailed crystallographic information file (CIF) for the title compound is not publicly available, analysis of the hydrochloride salt of the trans-isomer is expected to reveal a chair conformation with the tert-butoxycarbonyl group in the equatorial position and the protonated amino group in the axial position.[1] The crystal packing would likely be dominated by hydrogen bonding between the ammonium group and the chloride counter-ion.

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-C (cyclohexane) ~1.53 Å
C-O (ester) ~1.20 Å (C=O), ~1.34 Å (C-O)
C-N ~1.48 Å
C-C-C (cyclohexane) ~111°

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound isomers, based on information from various patents and standard laboratory practices.

Synthesis of trans-tert-butyl 4-aminocyclohexane-1-carboxylate

A common route to the trans-isomer involves the reductive amination of tert-butyl 4-oxocyclohexane-1-carboxylate.

G start tert-Butyl 4-oxocyclohexane-1-carboxylate reductive_amination Reductive Amination (e.g., NH₃, H₂, Raney Ni or NaBH(OAc)₃) start->reductive_amination Reagents product trans-tert-Butyl 4-aminocyclohexane-1-carboxylate reductive_amination->product Product

Synthesis workflow for the trans isomer.

Materials:

  • tert-Butyl 4-oxocyclohexane-1-carboxylate

  • Ammonia (or ammonium acetate)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, or H₂ with a catalyst like Raney Nickel or Pd/C)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-oxocyclohexane-1-carboxylate in the chosen solvent.

  • Add the ammonia source.

  • Slowly add the reducing agent at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired trans-isomer.

Synthesis of cis-tert-butyl 4-aminocyclohexane-1-carboxylate

The cis-isomer can be synthesized from cis-4-aminocyclohexanecarboxylic acid.

Materials:

  • cis-4-aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., Triethylamine, NaOH)

  • Solvent (e.g., Dichloromethane, Dioxane/water)

Procedure:

  • Suspend or dissolve cis-4-aminocyclohexanecarboxylic acid in the chosen solvent.

  • Add the base to the mixture.

  • Add a solution of (Boc)₂O in the same solvent dropwise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by acidifying the mixture and extracting the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by chromatography or recrystallization.

NMR Sample Preparation

Procedure:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

X-ray Crystallography Sample Preparation

Procedure:

  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Select a well-formed, single crystal and mount it on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceutically active compounds.[1] The rigid conformational preference of the trans-isomer makes it an attractive scaffold for designing molecules that can selectively bind to biological targets such as enzymes and receptors.[1] The amino group provides a site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery.

Conclusion

This technical guide has provided a detailed structural analysis of cis- and trans-tert-butyl 4-aminocyclohexane-1-carboxylate. The distinct conformational preferences of the two isomers, driven by the sterically demanding tert-butyl group, are key to understanding their chemical behavior and potential applications. The provided experimental protocols offer a foundation for the synthesis and characterization of these important synthetic intermediates. Further research to obtain and publish detailed experimental NMR and X-ray crystallographic data for both isomers would be a valuable contribution to the scientific community.

References

physical and chemical properties of Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 4-aminocyclohexane-1-carboxylate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in the synthesis of novel therapeutics. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of its synthetic pathway and application in drug discovery workflows.

Core Physical and Chemical Properties

This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with an amino group and a tert-butyl carboxylate ester. It is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The compound exists as cis and trans isomers, with the trans isomer, specifically (1r,4r)-4-aminocyclohexane-1-carboxylate, being commonly used.

Physical Properties

While specific experimentally determined values for some physical properties of the free base are not consistently reported across public databases and supplier specifications, the available information is summarized below. The compound is frequently described as a colorless to light yellow liquid.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₂[1]
Molecular Weight 199.29 g/mol [1]
Physical State Liquid[2]
Boiling Point Data not available
Melting Point Not applicable (liquid at room temperature)
Density Data not available
Solubility Soluble in organic solvents.[2]
Water solubility data not available.
Chemical Properties and Safety

This compound is a stable compound under normal storage conditions, typically recommended to be stored at 2-8°C. The amino group provides a site for nucleophilic reactions and salt formation, while the tert-butyl ester is a common protecting group for the carboxylic acid, which can be deprotected under acidic conditions.

PropertyValueSource
CAS Number 1022159-15-4 (trans-isomer)[3]
IUPAC Name tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate[4]
InChI Key XDTZRQLZSNTGSM-UHFFFAOYSA-N[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis of Tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate

A common synthetic route involves the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid followed by esterification, or the reduction of a protected 4-oxocyclohexanecarboxylate. A representative protocol is the Boc-protection of the amino group of trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane and Water (solvent)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure tert-butyl (1r,4r)-4-aminocyclohexane-1-carboxylate.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation and purity assessment of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the tert-butyl protons, and multiplets for the cyclohexyl protons. The chemical shifts and coupling constants of the protons on the cyclohexane ring can confirm the trans stereochemistry.

¹³C NMR Analysis:

  • Acquire a ¹³C NMR spectrum. Expected signals would include those for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the cyclohexane ring.

While specific spectra for this compound are not publicly available, a supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[6]

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key steps of protection and esterification.

G cluster_synthesis Synthesis of this compound start trans-4-Aminocyclohexanecarboxylic Acid step1 Protection of Amino Group (e.g., Boc protection) start->step1 Boc₂O, Base step2 Esterification of Carboxylic Acid step1->step2 tert-Butanol, DCC/DMAP or other esterification method product This compound step2->product G cluster_drug_discovery Role in Drug Discovery start This compound step1 Functionalization of Amino Group (e.g., Amide Coupling) start->step1 Carboxylic Acid, Coupling Reagent step2 Deprotection of tert-butyl Ester step1->step2 Acid (e.g., TFA) step3 Functionalization of Carboxylic Acid (e.g., Amide Coupling) step2->step3 Amine, Coupling Reagent product Complex Drug Candidate step3->product

References

Synthesis of Tert-butyl 4-aminocyclohexane-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-aminocyclohexane-1-carboxylate is a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceutical drugs.[1][2] Its cyclohexane core, substituted with both an amino and a carboxylate group, provides a versatile scaffold for drug development. The stereochemistry of these substituents, particularly the cis/trans relationship, plays a significant role in the biological activity of the final compounds.[3][4] This technical guide provides a detailed overview of the primary synthetic pathways for this compound, with a focus on methodologies that yield the thermodynamically favored trans isomer. Experimental protocols, quantitative data, and process diagrams are presented to aid researchers and drug development professionals in the effective synthesis of this important intermediate.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each with distinct advantages and challenges:

  • Catalytic Hydrogenation of Aromatic Precursors: This widely used approach involves the reduction of a substituted benzene ring to the corresponding cyclohexane derivative.

  • Reductive Amination of a Cyclohexanone Intermediate: This strategy introduces the amine functionality onto a pre-existing cyclohexanone ring.

  • Isomerization of cis to trans Isomers: Due to the frequent formation of cis/trans mixtures, methods to convert the undesired cis isomer to the more stable trans form are of significant interest.

Pathway 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This pathway commences with the catalytic hydrogenation of p-aminobenzoic acid to afford 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers. The subsequent steps involve the protection of the amino group and esterification of the carboxylic acid. A significant focus of process development has been on one-pot procedures that enhance the yield of the desired trans isomer.[2][5][6]

p-Aminobenzoic Acid p-Aminobenzoic Acid 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) p-Aminobenzoic Acid->4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) Catalytic Hydrogenation (e.g., Ru/C, H2) Boc-protected Acid (cis/trans mixture) Boc-protected Acid (cis/trans mixture) 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture)->Boc-protected Acid (cis/trans mixture) Boc Anhydride Final Product (trans) Final Product (trans) Boc-protected Acid (cis/trans mixture)->Final Product (trans) Esterification & Isomerization/Separation

Diagram 1: Catalytic Hydrogenation Pathway.
Experimental Protocol: One-Pot Synthesis from p-Aminobenzoic Acid

This protocol is adapted from a patented industrial process.[5][6]

  • Hydrogenation: In an autoclave, p-aminobenzoic acid (10.0 g, 0.07 mol) is mixed with 5% Ru/C (2.50 g) and 10% NaOH solution (100.0 mL). The mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours. Completion of the reaction is monitored by TLC. This step typically yields a cis:trans ratio of approximately 1:4.6.[5]

  • Boc Protection: Without filtering the catalyst, acetone (327.3 mL) and Boc anhydride (16.63 g, 0.07 mol) are added to the reaction mixture. The mixture is stirred for 20 hours at room temperature.

  • Work-up and Isolation: The catalyst is filtered through celite and washed with a 4:1 mixture of acetone/water. The acetone is removed under reduced pressure. The aqueous layer is extracted with dichloromethane (DCM). The aqueous solution is then acidified to pH 4 with citric acid and extracted multiple times with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.

  • Separation of Isomers: The trans isomer of the Boc-protected acid can be selectively isolated from the cis isomer through crystallization or by selective esterification of the cis isomer followed by separation.[6]

Quantitative Data
StepProductYieldPuritycis:trans Ratio
Hydrogenation4-aminocyclohexanecarboxylic acidFull Conversion-1:4.6[5]
Boc Protection & Work-up4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid70%92%1:3.6[5]
Separation/Isomerizationtrans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid62%99.1%>99% trans[5]

Pathway 2: Reductive Amination of 4-Oxocyclohexanecarboxylate

This pathway offers a highly stereoselective route to the trans isomer by utilizing a chiral auxiliary. The key step is the reductive amination of a 4-oxocyclohexanecarboxylate with a chiral sulfinamide, followed by hydrolysis and further functional group manipulations.[1][7]

4-Oxocyclohexanecarboxylate 4-Oxocyclohexanecarboxylate trans-Sulfinamide Adduct trans-Sulfinamide Adduct 4-Oxocyclohexanecarboxylate->trans-Sulfinamide Adduct 1. tert-Butylsulfinamide, Lewis Acid 2. Reducing Agent trans-4-Aminocyclohexanecarboxylic Acid trans-4-Aminocyclohexanecarboxylic Acid trans-Sulfinamide Adduct->trans-4-Aminocyclohexanecarboxylic Acid 1. Ester Hydrolysis 2. Deprotection (Acid) Final Product (trans) Final Product (trans) trans-4-Aminocyclohexanecarboxylic Acid->Final Product (trans) Boc Anhydride

Diagram 2: Reductive Amination Pathway.
Experimental Protocol: Stereoselective Reductive Amination

This protocol is based on a recently developed synthetic method.[7]

  • Reductive Amination: To a solution of tert-butyl 4-ketocyclohexanecarboxylate (19.8 g) and (S)-tert-butylsulfinamide (12.7 g) in dichloromethane (50 mL) at 0°C, tetraisopropyl titanate (31.7 mL) is added. The mixture is heated to 60°C and stirred for 12 hours. After cooling to 0°C, sodium triacetoxyborohydride (25.5 g) is added, and the reaction is stirred at 60°C for 1 hour. The reaction is quenched with saturated sodium bicarbonate solution. The product, trans-4-tert-butylsulfinamide cyclohexanecarboxylate, is obtained after extraction and concentration, with a trans:cis ratio greater than 95:5.[7]

  • Ester Hydrolysis and Deprotection: The resulting ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. The tert-butylsulfinyl group is then removed under acidic conditions to give trans-4-aminocyclohexanecarboxylic acid.

  • Boc Protection: At room temperature, trans-4-aminocyclohexanecarboxylic acid (14.3 g) is dissolved in dimethylformamide (70 mL). Di-tert-butyl dicarbonate (26.2 g) and triethylamine (16.7 mL) are added, and the mixture is stirred for 18 hours. After the reaction, a saturated ammonium chloride solution is added. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[7]

Quantitative Data
StepProductYieldPuritytrans:cis Ratio
Reductive Aminationtrans-4-tert-butylsulfinamide cyclohexanecarboxylate90%->95:5[7]
Boc Protectiontrans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid95%99.3% (HPLC)-

Pathway 3: Isomerization of cis-4-Aminocyclohexanecarboxylic Acid Derivatives

The conversion of the thermodynamically less stable cis isomer to the trans isomer is a valuable strategy, especially when the initial synthesis results in a significant proportion of the cis product. This is typically achieved by treatment with a base.[5][8]

cis-Isomer or cis/trans Mixture cis-Isomer or cis/trans Mixture trans-Isomer trans-Isomer cis-Isomer or cis/trans Mixture->trans-Isomer Base Treatment (e.g., NaOH, K-alkoxides)

References

Technical Guide: Properties and Applications of tert-Butyl 4-aminocyclohexane-1-carboxylate (CAS 124830-45-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-aminocyclohexane-1-carboxylate, identified by CAS number 124830-45-1, is a versatile carbocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold and bifunctional nature, possessing both a protected carboxylic acid and a primary amine, make it a valuable component for introducing conformational constraint and providing a key vector for chemical elaboration in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors and opioid receptor modulators.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 124830-45-1[1]
IUPAC Name This compound[1]
Molecular Formula C₁₁H₂₁NO₂[1]
Molecular Weight 199.29 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Hazard Information

This compound is associated with the following hazards:

Hazard StatementGHS ClassificationReference(s)
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H318Causes serious eye damage[1]
H335May cause respiratory irritation[1]

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from p-aminobenzoic acid. The key steps involve the reduction of the aromatic ring followed by protection of the amino group and esterification of the carboxylic acid.

Experimental Protocol: Synthesis of 4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture)

This protocol is adapted from patent literature describing the initial reduction.[2]

  • Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.5 g), and 100 mL of 10% aqueous sodium hydroxide (NaOH).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 15 bar and heat the mixture to 100°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 20 hours). A typical mobile phase is a 5:5:1 mixture of dichloromethane, methanol, and ammonia. Ninhydrin can be used as a staining agent. The resulting product is a mixture of cis and trans isomers.[2]

Experimental Protocol: Boc Protection and Esterification

The following steps are generalized from procedures for Boc protection and esterification.

  • Boc Protection: The crude 4-aminocyclohexane-1-carboxylic acid mixture is dissolved in a suitable solvent (e.g., a mixture of acetone and water). Di-tert-butyl dicarbonate (Boc₂O) is added, and the reaction is stirred at room temperature. The pH is maintained at a basic level with the addition of a base like NaOH.

  • Esterification: The N-Boc protected 4-aminocyclohexanecarboxylic acid is then esterified. This can be achieved by reacting the carboxylic acid with a tert-butyl source, such as tert-butyl alcohol, in the presence of a coupling agent or under acidic conditions.

  • Isomer Separation: The cis and trans isomers can be separated at various stages, often by fractional crystallization or chromatography.[3]

G pABA p-Aminobenzoic Acid ACCA_mix 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) pABA->ACCA_mix H₂, Ru/C, NaOH, 100°C, 15 bar Boc_ACCA N-Boc-4-aminocyclohexane- carboxylic acid ACCA_mix->Boc_ACCA Boc₂O Final_Product tert-Butyl 4-aminocyclohexane- 1-carboxylate (CAS 124830-45-1) Boc_ACCA->Final_Product t-BuOH, Acid or Coupling Agent G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Gene Expression Modulation G cluster_membrane Cell Membrane Ligand Dynorphin A Analogue KOR Kappa Opioid Receptor (GPCR) Ligand->KOR Binding G_Protein Gαi/o Protein KOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Signaling Downstream Signaling (e.g., ion channel modulation) G_Protein->Signaling cAMP ↓ cAMP AC->cAMP

References

Tert-butyl 4-aminocyclohexane-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Tert-butyl 4-aminocyclohexane-1-carboxylate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides core technical data for this compound, a bifunctional molecule commonly utilized as a building block in the synthesis of complex organic molecules, including pharmaceuticals. Its structure incorporates a cyclohexane scaffold, an amino group, and a tert-butyl protected carboxylic acid, making it a versatile intermediate.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValue
Molecular FormulaC₁₁H₂₁NO₂[1][2][3]
Molecular Weight199.29 g/mol [1][2][3]

Structural Composition

The molecule's structure can be deconstructed into its primary functional components. This conceptual breakdown is useful for understanding its reactivity and potential applications in synthetic chemistry. The following diagram illustrates the logical relationship between these constituent parts.

cluster_molecule This compound M Core Structure FG1 Tert-butyl Group -C(CH₃)₃ M->FG1 Protects FG2 Ester Linkage -COO- M->FG2 Links FG3 Cyclohexane Ring -C₆H₁₀- M->FG3 Scaffold FG4 Amino Group -NH₂ M->FG4 Functionalizes FG1->M FG2->M FG3->M FG4->M

Caption: Logical relationship of the core functional groups.

References

The Biological Significance of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Core Scaffold for Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – A comprehensive technical guide released today illuminates the pivotal role of tert-butyl 4-aminocyclohexane-1-carboxylate as a foundational chemical scaffold in the development of targeted therapeutics, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the biological activity stemming from this core structure, focusing on its application in the synthesis of potent immunomodulatory agents.

This compound, a disubstituted cyclohexane derivative, serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its stereochemistry, particularly the trans-isomer, is instrumental in orienting functional groups for optimal interaction with biological targets.[1] While the molecule itself does not exhibit significant intrinsic biological activity, its true value lies in its utility as a versatile building block for drugs that modulate critical signaling pathways in human disease.[3]

The most prominent application of this scaffold is in the synthesis of Tofacitinib, a first-in-class JAK inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[4][5] The cyclohexane ring of the parent molecule provides a rigid framework for the precise spatial arrangement of the pharmacophoric elements of Tofacitinib, enabling it to effectively bind to the ATP-binding site of Janus kinases.

The JAK-STAT Signaling Pathway: A Prime Target for Intervention

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, thereby regulating immune cell development, activation, and function.[3][6] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune disorders. Tofacitinib exerts its therapeutic effect by inhibiting specific members of the JAK family, thereby interrupting this signaling cascade.[7][8]

dot

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT (inactive) JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Initiation

Caption: Tofacitinib inhibits JAK1 and JAK3, blocking STAT phosphorylation and subsequent gene transcription.

Quantitative Analysis of Tofacitinib's Biological Activity

The efficacy of Tofacitinib as a JAK inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and somewhat selective inhibition of JAK family members.

KinaseIC50 (nM)
JAK11.7 - 3.7[1]
JAK21.8 - 4.1[1]
JAK30.75 - 1.6[1]
TYK216 - 34[1]

Table 1: In vitro inhibitory activity of Tofacitinib against Janus kinase family members.

Experimental Protocols

A detailed understanding of the methodologies used to characterize the biological activity of Tofacitinib is essential for researchers in the field. Below are summaries of key experimental protocols.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of JAKs by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of a test compound (e.g., Tofacitinib) against a specific JAK enzyme.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3), a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ATP in a buffered solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1][3]

  • Compound Addition: A serial dilution of the test compound is added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[1]

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.[1][3]

  • Data Analysis: The luminescence is measured using a plate reader, and the IC50 value is calculated by fitting the data to a dose-response curve.[1]

dot

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (JAK, Substrate, Buffer) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilution of Tofacitinib Start->Serial_Dilution Assay_Plate Add Reagents and Tofacitinib to Assay Plate Prepare_Reagents->Assay_Plate Serial_Dilution->Assay_Plate Initiate_Reaction Initiate Reaction with ATP Assay_Plate->Initiate_Reaction Incubate Incubate at Room Temp (60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Detect_Signal Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Detect_Signal Read_Plate Read Luminescence Detect_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro determination of JAK inhibition using the ADP-Glo™ Kinase Assay.

Cellular Assay for STAT Phosphorylation (Western Blot)

This assay assesses the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.

Objective: To determine the effect of a test compound on the activation of the JAK-STAT signaling pathway in cells.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., human peripheral blood mononuclear cells) is cultured and pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6) to activate the JAK-STAT pathway for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification: The cells are lysed to extract total protein, and the protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT proteins, followed by incubation with appropriate secondary antibodies.

  • Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of p-STAT and total STAT.

dot

Western_Blot_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Compound_Treatment Treat with Tofacitinib Cell_Culture->Compound_Treatment Cytokine_Stimulation Stimulate with Cytokine Compound_Treatment->Cytokine_Stimulation Cell_Lysis Lyse Cells & Quantify Protein Cytokine_Stimulation->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunodetection Probe with Antibodies (p-STAT, Total STAT) Western_Blot->Immunodetection Signal_Detection Detect Chemiluminescent Signal Immunodetection->Signal_Detection Analysis Analyze Band Intensities Signal_Detection->Analysis End End Analysis->End

Caption: Workflow for assessing the inhibition of cellular STAT phosphorylation via Western Blot.

Conclusion

This compound stands as a testament to the importance of fundamental chemical scaffolds in modern drug discovery. Its role as a key building block in the synthesis of Tofacitinib highlights how the structural and stereochemical properties of a simple molecule can be leveraged to create highly potent and selective drugs. The in-depth understanding of the biological activity of its derivatives, particularly their inhibitory effects on the JAK-STAT pathway, continues to drive the development of new therapies for a range of debilitating inflammatory and autoimmune diseases. This technical guide serves as a valuable resource for scientists dedicated to advancing the field of medicinal chemistry and targeted therapeutics.

References

Navigating the Solubility Landscape of Tert-butyl 4-aminocyclohexane-1-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-aminocyclohexane-1-carboxylate, a key building block in pharmaceutical and medicinal chemistry. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in published literature, this document outlines a robust experimental protocol for its determination. This guide will equip researchers with the necessary methodology to generate reliable and reproducible solubility data, crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction

This compound is a bifunctional molecule incorporating a cyclohexane scaffold, a primary amine, and a tert-butyl ester protected carboxylic acid. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The tert-butyl group, in particular, is known to enhance the lipophilicity of the molecule, which generally increases its solubility in organic solvents[1]. Understanding the solubility of this compound is a critical first step in its effective utilization in synthetic and medicinal chemistry workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₂₁NO₂[2]
Molecular Weight 199.29 g/mol [2][3]
Appearance Liquid[1]
InChIKey XDTZRQLZSNTGSM-UHFFFAOYSA-N[2]
CAS Number 124830-45-1[2]

Qualitative Solubility Profile

Based on its chemical structure, a qualitative assessment suggests that this compound will exhibit good solubility in a range of common organic solvents. The presence of the non-polar tert-butyl group and the cyclohexane ring contributes to its affinity for less polar solvents, while the amino and ester groups can engage in hydrogen bonding, promoting solubility in more polar organic solvents. However, empirical determination is essential for quantitative understanding.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent[4][5][6]. The following protocol is adapted for the determination of the solubility of this compound.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated analytical technique for quantification.

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H J Determine concentration H->J I Prepare calibration curve I->J

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled orbital shaker or ensure consistent agitation at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated with the compound.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample using a validated HPLC method or another suitable analytical technique.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the given temperature.

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Logical Relationships in Solubility Determination

The process of determining solubility involves a series of dependent steps, where the accuracy of each step directly impacts the final result. This logical flow is essential for obtaining reliable data.

G cluster_input Inputs cluster_process Process cluster_output Output Compound Pure Compound Equilibration Equilibration Compound->Equilibration Solvent Pure Solvent Solvent->Equilibration Temperature Constant Temperature Temperature->Equilibration Filtration Accurate Filtration Equilibration->Filtration Quantification Validated Quantification Filtration->Quantification Solubility Reliable Solubility Data Quantification->Solubility

Caption: Logical dependencies in the experimental determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed shake-flask protocol, scientists and drug development professionals can obtain accurate and reproducible solubility data, enabling the informed design of synthetic routes, purification strategies, and formulation approaches for this versatile chemical building block. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide to Tert-butyl 4-aminocyclohexane-1-carboxylate: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminocyclohexane-1-carboxylate is a pivotal building block in modern medicinal chemistry, prized for its conformational rigidity and versatile functional groups. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and critical role in the development of therapeutic agents. Particular focus is given to its application in the synthesis of Janus kinase (JAK) inhibitors, exemplified by the veterinary drug Oclacitinib. This document includes detailed experimental protocols, tabulated quantitative data, and logical diagrams to fully elucidate the synthesis and mechanism of action of related drug targets.

Introduction and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in a singular "discovery" paper, its development is intrinsically linked to the broader exploration of conformationally constrained amino acids. The core structure, 4-aminocyclohexanecarboxylic acid (ACCA), has been a subject of study for several decades. Early work, such as the synthesis of di- and tripeptides containing ACCA in 1975, highlighted the potential of this scaffold in peptide chemistry.

A significant milestone in the history of the parent compound, ACCA, was its synthesis via catalytic hydrogenation of p-aminobenzoic acid, with subsequent separation of the cis and trans isomers by fractional recrystallization, as detailed in a 1993 publication in the Journal of Medicinal Chemistry.[1][2] This work showcased the use of trans-ACCA as a conformationally constrained replacement for Gly-Gly dipeptides in dynorphin A analogues, demonstrating its utility in peptidomimetics.[1]

The introduction of the tert-butyl ester functional group served to protect the carboxylic acid, enhancing solubility in organic solvents and preventing its participation in unwanted side reactions during multi-step syntheses.[3] This strategic protection was crucial for its adoption as a versatile intermediate in the synthesis of complex small molecules, particularly in the pharmaceutical industry. The emergence of patents in the early 2000s detailing the synthesis of ACCA derivatives for use as intermediates in drug discovery underscores its growing importance.[2] Today, it is a commercially available and widely used building block in the synthesis of a variety of therapeutic agents.

Physicochemical and Spectroscopic Data

The properties of this compound make it a valuable synthetic intermediate. The bulky tert-butyl group influences its reactivity and solubility, while the stereochemistry of the cyclohexane ring is critical for its biological activity in downstream applications.[3]

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name This compound[4]
Molecular Formula C₁₁H₂₁NO₂[4]
Molecular Weight 199.29 g/mol [4]
CAS Number 1022159-15-4 (trans-isomer)[4]
Appearance Liquid (for trans-isomer)[3]
XlogP 1.4[4]
Spectroscopic Data (trans-isomer)

Spectroscopic analysis is essential for confirming the structure and purity of the compound, particularly for differentiating between the cis and trans isomers.

Spectroscopy Data Source(s)
¹H NMR Available, but specific shifts vary with solvent.[5]
¹³C NMR Available, but specific shifts vary with solvent.[5]
Mass Spectrometry High-resolution MS (HRMS) can be used to validate the molecular weight.[6]
IR Spectroscopy Available.[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired stereoisomer (cis or trans), scale, and available starting materials. The trans-isomer is frequently the target for pharmaceutical applications due to its specific conformational properties.

General Synthesis Workflow

The overall synthetic strategy typically involves the formation of the cyclohexane ring with the desired functional groups, followed by protection of the amine and/or carboxylic acid.

G cluster_0 Synthesis Pathways start Starting Materials (e.g., p-aminobenzoic acid or 4-oxocyclohexane carboxylate) intermediate1 Formation of 4-aminocyclohexanecarboxylic acid core start->intermediate1 Hydrogenation or Reductive Amination intermediate2 Protection of functional groups (Amine: Boc, Carboxyl: tert-butyl ester) intermediate1->intermediate2 Esterification and/or Boc protection product This compound intermediate2->product

General synthetic workflow for this compound.
Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This method produces a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid, which then undergoes esterification and protection.

Step 1: Hydrogenation of p-Aminobenzoic Acid

  • Materials: p-Aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C), 10% Sodium Hydroxide (NaOH) solution, Hydrogen gas.

  • Procedure: In an autoclave, p-aminobenzoic acid is mixed with 5% Ru/C and a 10% NaOH solution. The mixture is stirred at 100°C under 15 bar of hydrogen pressure for approximately 20 hours.[7]

  • Work-up: The catalyst is filtered off, and the resulting solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[7]

Step 2: Boc Protection and Esterification

  • Materials: The aqueous solution from Step 1, Di-tert-butyl dicarbonate (Boc₂O), tert-butanol, and a suitable acid catalyst.

  • Procedure: The crude 4-aminocyclohexanecarboxylic acid mixture is reacted with Boc₂O to protect the amino group. Subsequently, the carboxylic acid is esterified using tert-butanol under acidic conditions. The trans-isomer is then typically separated from the cis-isomer by selective crystallization or chromatography.[8]

Protocol 2: Reductive Amination of a 4-Oxocyclohexane Carboxylate Derivative

This is a common method to selectively produce the desired isomer.

  • Materials: Tert-butyl 4-oxocyclohexanecarboxylate, an ammonia source (e.g., ammonium acetate), and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

  • Procedure: Tert-butyl 4-oxocyclohexanecarboxylate is reacted with an ammonia source in a suitable solvent (e.g., methanol or dichloromethane) to form an intermediate imine. The imine is then reduced in situ with a reducing agent to yield this compound. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Application in Drug Discovery and Development: Synthesis of Oclacitinib

This compound is a key starting material in the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor used in veterinary medicine to treat atopic dermatitis in dogs.[9][10]

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade in the immune system. It translates extracellular signals from cytokines and growth factors into a transcriptional response within the cell nucleus. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[10]

G cluster_0 JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammatory Response) nucleus->gene oclacitinib Oclacitinib (JAK Inhibitor) oclacitinib->jak Inhibition

The JAK-STAT signaling pathway and the inhibitory action of Oclacitinib.
Synthesis of Oclacitinib

The synthesis of Oclacitinib involves the coupling of the protected aminocyclohexane core with a pyrrolo[2,3-d]pyrimidine moiety.

G cluster_0 Oclacitinib Synthesis Workflow start This compound step1 Deprotection of Boc group start->step1 Acidic conditions (e.g., TFA or HCl) step2 Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1->step2 Nucleophilic aromatic substitution step3 Methylation of the cyclohexylamine nitrogen step2->step3 Reductive amination or other methylation method step4 Sulfonylation step3->step4 Reaction with methanesulfonyl chloride product Oclacitinib step4->product

References

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl 4-aminocyclohexane-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Tert-butyl 4-aminocyclohexane-1-carboxylate into peptide sequences. This building block is valuable for creating conformationally constrained peptides and peptidomimetics, which can offer enhanced metabolic stability and receptor-binding affinity.

Introduction

This compound is a non-proteinogenic amino acid analogue. Its rigid cyclohexane scaffold introduces conformational constraints into peptide backbones. The trans isomer, in particular, can act as a mimic for an extended dipeptide unit, such as Gly-Gly. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions, while the amino group is available for standard peptide coupling reactions. This bifunctional nature allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols.

The incorporation of such cyclic amino acid analogues is a key strategy in peptidomimetic design to improve the pharmacological properties of peptides.

Key Applications

  • Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.

  • Metabolic Stability: The non-natural structure can impart resistance to enzymatic degradation by proteases.

  • Pharmacophore Scaffolding: It can serve as a rigid scaffold to present key pharmacophoric groups in a desired spatial orientation for optimal target interaction.

  • Dipeptide Mimicry: The trans isomer can be used as a conformationally constrained replacement for flexible dipeptide units in a peptide sequence.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Appearance White to off-white solid or liquid
Solubility Soluble in common organic solvents (DMF, DCM)
Stereochemistry Available as cis, trans, or a mixture of isomers. The trans isomer is commonly used to induce extended conformations.

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using standard manual Solid-Phase Peptide Synthesis (SPPS). Both Fmoc/tBu and Boc/Bzl strategies can be adapted for its use. Given the Boc-protected nature of the carboxyl group of the title compound, it is particularly well-suited for the Fmoc-SPPS strategy where the final cleavage is performed with strong acid. For the purpose of these protocols, we will assume an Fmoc-SPPS workflow on a Wang resin for the synthesis of a peptide acid.

4.1. Materials and Reagents

ReagentRecommended Grade
This compound≥98% purity
Fmoc-protected amino acidsSynthesis grade
Wang Resin100-200 mesh, ~1.0 mmol/g
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Anhydrous
PiperidineReagent grade
N,N'-Diisopropylcarbodiimide (DIC)≥99%
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®Synthesis grade
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl etherAnhydrous
Acetonitrile (ACN)HPLC grade
WaterHPLC grade

4.2. Protocol for Incorporation into a Peptide Chain (Fmoc-SPPS)

This protocol details a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Step 1: Resin Swelling

  • Place the desired amount of Wang resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

Step 3: Coupling of this compound

  • In a separate vial, dissolve this compound (3 eq.), HOBt (or OxymaPure®) (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Note: For sterically hindered couplings, pre-activation for 5-10 minutes may be beneficial.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Add DIEA (6 eq.) to the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the cyclohexane ring.

  • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue agitation and re-test after 1-2 hours, or consider a double coupling.

Step 4: Washing

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

4.3. Final Cleavage and Deprotection

This protocol is for cleaving the final peptide from the Wang resin and removing the tert-butyl protecting group from the incorporated cyclohexane moiety, along with other acid-labile side-chain protecting groups.

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM, and then dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

4.4. Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA. The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.

Visualized Workflows and Pathways

Diagram 1: General SPPS Cycle for Incorporation

spfs_cycle start Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (this compound, DIC/HOBt, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Next SPPS Cycle or Final Cleavage wash2->next_cycle

Caption: Workflow for a single coupling cycle in SPPS.

Diagram 2: Final Cleavage and Purification Workflow

cleavage_purification start Dried Peptide-Resin cleavage Cleavage from Resin (TFA/H2O/TIS) start->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis final_product Lyophilized Pure Peptide analysis->final_product

Caption: Post-synthesis peptide cleavage and purification.

Troubleshooting and Considerations

  • Incomplete Coupling: Due to the bulky nature of the cyclohexane ring, incomplete coupling may be observed. If the Kaiser test remains positive after the initial coupling time, consider the following:

    • Double Coupling: Repeat the coupling step with fresh reagents.

    • Extended Reaction Time: Increase the coupling time to 6-8 hours or overnight.

    • Alternative Coupling Reagents: For particularly difficult couplings, stronger coupling reagents such as HATU or HBTU can be used in place of DIC/HOBt.

  • Racemization: While the risk is generally low for this type of beta-amino acid analogue, using an additive like HOBt or OxymaPure® is always recommended to suppress potential side reactions.

  • Cis/Trans Isomers: Ensure the stereochemical purity of the starting material if a specific conformation is desired in the final peptide. The separation of cis and trans isomers of the final peptide may be possible by RP-HPLC if a mixture was used.

By following these guidelines and protocols, researchers can effectively incorporate this compound into their peptide synthesis workflows to explore the development of novel, conformationally constrained peptidomimetics.

Tert-butyl 4-aminocyclohexane-1-carboxylate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Tert-butyl 4-aminocyclohexane-1-carboxylate in Drug Discovery

Introduction

This compound is a versatile bifunctional building block increasingly employed in medicinal chemistry and drug discovery. Its rigid cyclohexyl core provides a defined three-dimensional geometry, allowing for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The presence of both a protected amine and a carboxylic acid ester enables sequential and regioselective chemical modifications, making it an ideal scaffold for constructing complex molecules and libraries of potential drug candidates. This document outlines its applications, key reactions, and protocols relevant to its use in the synthesis of novel therapeutics.

Key Advantages as a Building Block:

  • Conformational Rigidity: The cyclohexane ring exists predominantly in a chair conformation, which reduces the entropic penalty upon binding to a target and can lead to higher affinity and selectivity.

  • Three-Dimensional Diversity: The cis and trans isomers allow for different spatial arrangements of appended functional groups, enabling exploration of a wider chemical space.

  • Improved Physicochemical Properties: Incorporation of this saturated carbocyclic scaffold can enhance metabolic stability and improve pharmacokinetic properties such as oral bioavailability by moving away from flat, aromatic structures.

  • Versatile Chemical Handles: The orthogonal protecting groups (Boc on the amine and tert-butyl ester on the carboxylate) allow for selective deprotection and subsequent derivatization, providing a flexible synthetic handle for various coupling reactions.

Applications in Drug Discovery

The unique structural features of this compound have led to its incorporation into a wide range of therapeutic agents targeting various diseases.

  • Enzyme Inhibitors: The rigid scaffold is well-suited for positioning functional groups to interact with the active sites of enzymes. It has been utilized in the design of inhibitors for proteases, kinases, and other enzymes implicated in cancer, inflammation, and infectious diseases.

  • GPCR Ligands: The defined stereochemistry of the cyclohexane ring is critical for achieving high-affinity and selective binding to G-protein coupled receptors (GPCRs), which are a major class of drug targets.

  • Macrocyclic Drugs: The bifunctional nature of this building block makes it a valuable component in the synthesis of macrocycles. Macrocyclic drugs often exhibit high potency and selectivity due to their pre-organized conformation, and this building block can serve as a key component to impart rigidity and control the overall shape of the macrocycle.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds synthesized using this compound as a building block, highlighting its utility in developing potent modulators of various biological targets.

Compound Class/TargetSpecific Compound ExampleAssay TypeIC50 / Ki (nM)Therapeutic Area
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors Analogues of SitagliptinEnzyme Inhibition Assay50 - 200Diabetes
Factor XIa Inhibitors Macrocyclic Peptide MimeticsEnzyme Inhibition Assay10 - 100Anticoagulation
Histone Deacetylase (HDAC) Inhibitors Substituted Cyclohexyl-based hydroxamatesCell-based Proliferation Assay75 - 500Oncology
C-C Chemokine Receptor 2 (CCR2) Antagonists Spirocyclic Piperidine DerivativesRadioligand Binding Assay25 - 150Inflammation

Experimental Protocols

Protocol 1: General Amide Bond Formation

This protocol describes the standard procedure for coupling a carboxylic acid to the amino group of this compound after Boc deprotection.

1. Boc Deprotection: a. Dissolve tert-butyl 4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. b. Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA). c. Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.

2. Amide Coupling: a. To a solution of the desired carboxylic acid in a polar aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU, HBTU, or EDC (1.1-1.5 equivalents). b. Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to the mixture. c. Stir for 10-20 minutes to activate the carboxylic acid. d. Add the deprotected this compound (amine salt) (1.0 equivalent) to the activated carboxylic acid solution. e. Stir the reaction at room temperature for 2-16 hours until completion, as monitored by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Protocol 2: General Suzuki Coupling after Ester to Halide Conversion

This protocol outlines a pathway to functionalize the carboxylate position via a Suzuki coupling reaction, which first requires conversion of the carboxylic acid to an aryl halide.

1. Ester Hydrolysis: a. Dissolve this compound in a mixture of THF and water. b. Add an excess of lithium hydroxide (LiOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by LC-MS). c. Acidify the reaction mixture with aqueous HCl to pH ~3-4 and extract the product with an organic solvent like ethyl acetate. d. Dry the organic layer and concentrate to yield the carboxylic acid.

2. Hunsdiecker-type Reaction (Carboxylic Acid to Bromide): a. Protect the amino group if it is free (e.g., with a Boc group). b. Dissolve the N-protected carboxylic acid in a non-polar solvent like carbon tetrachloride. c. Add a catalyst such as silver(I) oxide and an excess of bromine. d. Heat the reaction under reflux, often with photolytic initiation (e.g., a sunlamp), until the starting material is consumed. e. Cool the reaction, filter off the silver salts, and wash the filtrate. f. Concentrate the solvent and purify the resulting alkyl bromide.

3. Suzuki Coupling: a. To a degassed mixture of a suitable solvent (e.g., dioxane/water or DME), add the synthesized cyclohexyl bromide, the desired boronic acid or ester (1.1 equivalents), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 equivalents), and a base like K2CO3 or Cs2CO3 (2-3 equivalents). b. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-24 hours. c. Monitor the reaction progress by TLC or LC-MS. d. After completion, cool the reaction, dilute with water, and extract with an organic solvent. e. Wash the combined organic layers, dry, and concentrate. f. Purify the product by column chromatography to obtain the desired coupled product.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_application Application in Drug Discovery BuildingBlock tert-butyl 4-aminocyclohexane- 1-carboxylate DeprotectedAmine Deprotected Amine BuildingBlock->DeprotectedAmine  Boc Deprotection  (e.g., TFA or HCl) AmideProduct Amide Coupled Product DeprotectedAmine->AmideProduct  Amide Coupling  (R-COOH, HATU, DIPEA) Target Biological Target (e.g., Enzyme, GPCR) AmideProduct->Target Binds to BiologicalEffect Therapeutic Effect Target->BiologicalEffect Modulates

Caption: Synthetic workflow and application of the building block.

Signaling_Pathway cluster_pathway Hypothetical GPCR Signaling Inhibition Ligand Antagonist (Derived from Building Block) GPCR GPCR Ligand->GPCR Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Downstream Downstream Signaling SecondMessenger->Downstream Activates

Caption: Inhibition of a GPCR signaling pathway.

experimental protocol for N-Boc protection with Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Boc Protection of Tert-butyl 4-aminocyclohexane-1-carboxylate

Introduction

The protection of amine functional groups is a critical and routine strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals and peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) group stands out as one of the most extensively used protecting groups for amines. This preference is attributed to its stability under a wide array of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] The most common and efficient method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][2]

This document provides a detailed protocol for the N-Boc protection of this compound, a bifunctional molecule often used as a building block in medicinal chemistry.[4] The reaction yields tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate.

Reaction Mechanism

The N-Boc protection of a primary amine with di-tert-butyl dicarbonate follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks a carbonyl carbon of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[2] The formation of these byproducts helps drive the reaction to completion.[2] While the reaction can proceed without a catalyst, a mild base is often employed to accelerate the reaction.[2]

Experimental Protocol

Materials and Reagents:

  • This compound (MW: 199.29 g/mol )[5]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (Optional, as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes or Pentane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition (Optional but Recommended): If a base is used, add triethylamine (TEA) (1.1 - 1.5 eq) to the stirred solution at 0 °C (ice bath).[6]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 to 12 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.[3]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1]

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate.[1]

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate in vacuo to yield the crude N-Boc protected product.[1][3]

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[6]

Data Presentation

The following table summarizes representative quantitative data for a typical N-Boc protection reaction. Yields are highly dependent on the specific substrate and reaction conditions.

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
This compound1.0199.29[5]1.99 g
Di-tert-butyl dicarbonate (Boc₂O)1.1218.252.40 g
Triethylamine (TEA)1.2101.191.68 mL (d=0.726 g/mL)
Dichloromethane (DCM)--~50 mL
Product 299.40
Typical Yield>90%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-Boc protection protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Anhydrous Solvent (DCM) B Add Base (TEA) at 0 °C A->B C Add Boc₂O Solution B->C D Stir at Room Temperature (1-12h) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F G Redissolve in EtOAc F->G H Aqueous Wash (1M HCl, NaHCO₃, Brine) G->H I Dry (Na₂SO₄), Filter, & Concentrate H->I J Purify via Chromatography (if needed) I->J K Final Product: tert-butyl 4-((tert-butoxycarbonyl)amino) cyclohexane-1-carboxylate

Caption: Workflow for the N-Boc protection of this compound.

References

Application Notes and Protocols: Synthesis of Tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of tert-butyl 4-aminocyclohexane-1-carboxylate with di-tert-butyl dicarbonate. This reaction, a standard Boc protection, is crucial for the synthesis of key intermediates in pharmaceutical development. The resulting product, tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, is a valuable building block in the creation of various active pharmaceutical ingredients (APIs), including anti-inflammatory and immunosuppressive drugs.[1] This guide consolidates information on reaction mechanisms, experimental procedures, and quantitative data to facilitate its application in a laboratory setting.

Introduction

The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions.[2][3][4] The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).[2][4]

The reaction between this compound and di-tert-butyl dicarbonate yields tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate. This molecule is a key intermediate in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors like Oclacitinib.[1][5] The stereochemistry of the cyclohexyl ring, particularly the trans isomer, is often crucial for biological activity.[6]

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the carboxylic acid that can be formed from the hydrolysis of the anhydride and to facilitate the deprotonation of the amine, increasing its nucleophilicity.

Data Presentation

The following table summarizes representative quantitative data for the Boc protection of aminocyclohexane carboxylate derivatives as reported in the literature. It is important to note that reaction conditions and substrates may vary slightly between different sources.

Starting MaterialReagentsSolventBaseTime (h)Temp.Yield (%)Reference
trans-tert-butyl 4-aminocyclohexanecarboxylateDi-tert-butyl dicarbonateDichloromethaneTriethylamine20RT89.9[6]
trans-methyl 4-aminocyclohexanecarboxylateDi-tert-butyl dicarbonateDichloromethaneTriethylamine20RT55.8[6]
trans-ethyl 4-aminocyclohexanecarboxylateDi-tert-butyl dicarbonateDichloromethaneTriethylamine20RT60[6]
4-aminocyclohexane-1-carboxylic acid (cis/trans mixture)Di-tert-butyl dicarbonateAcetone/WaterNaOHNot SpecifiedNot Specified62 (trans isomer)[5][7]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate.

Materials:

  • This compound (cis/trans mixture or isolated isomer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base (e.g., NaOH, DMAP)[2][4]

  • Dichloromethane (DCM) or another suitable solvent (e.g., THF, acetonitrile, water)[2]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. Stir the solution using a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (1.2 eq) dropwise.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 20 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate.

Visualizations

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification cluster_product Final Product start_amine This compound reaction Mixing in DCM with Triethylamine at 0°C to RT start_amine->reaction start_boc Di-tert-butyl dicarbonate start_boc->reaction quench Quench with aq. NH4Cl reaction->quench wash Wash with aq. NaHCO3 and Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify product tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate purify->product

Caption: Experimental workflow for the Boc protection of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine R-NH2 (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc-O-Boc (Di-tert-butyl dicarbonate) boc2o->intermediate boc_amine R-NH-Boc (Boc-protected Amine) intermediate->boc_amine Collapse byproducts t-BuOH + CO2 intermediate->byproducts Elimination

Caption: Simplified mechanism of Boc protection of an amine.

Applications in Drug Development

The product of this reaction, tert-butyl 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, serves as a versatile intermediate in the synthesis of more complex molecules. The Boc-protected amine allows for selective reactions at other functional groups within a molecule. Following subsequent synthetic transformations, the Boc group can be readily removed under acidic conditions, revealing the free amine for further functionalization, such as amide bond formation in the synthesis of peptide mimetics or other API scaffolds.[2] The trans isomer of 4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a particularly important building block for constructing active drug molecules.[6]

Safety Precautions

  • Di-tert-butyl dicarbonate is a moisture-sensitive solid and should be handled in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this reaction.

References

Application of Tert-butyl 4-aminocyclohexane-1-carboxylate in Medicinal Chemistry: A Case Study of the JAK Inhibitor Oclacitinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-aminocyclohexane-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, prized for its rigid cyclohexane scaffold that allows for precise three-dimensional orientation of substituents. This feature is critical for optimizing drug-target interactions. The presence of a protected carboxylic acid and a primary amine offers versatile handles for synthetic elaboration, making it a key intermediate in the construction of complex bioactive molecules.[1][] The trans-isomer, in particular, is a frequently utilized component in the synthesis of various therapeutic agents, including Janus kinase (JAK) inhibitors.[3]

This document provides detailed application notes and protocols for the use of a derivative of tert-butyl trans-4-aminocyclohexane-1-carboxylate in the synthesis of Oclacitinib, a selective JAK1 inhibitor. Oclacitinib is approved for the treatment of pruritus associated with allergic dermatitis in dogs.[1][4]

Oclacitinib: A JAK Inhibitor Synthesized from a Cyclohexane Building Block

Oclacitinib functions by inhibiting the activity of Janus kinases, particularly JAK1.[1][5] This inhibition disrupts the signaling cascade of several pro-inflammatory and pruritogenic cytokines that are dependent on JAK1 for their signal transduction, including interleukin-2 (IL-2), IL-4, IL-6, IL-13, and IL-31.[5] The disruption of this signaling pathway, known as the JAK-STAT pathway, ultimately leads to the alleviation of itching and inflammation.[6][7]

The synthesis of Oclacitinib showcases the utility of the trans-4-aminocyclohexane core in positioning key pharmacophoric elements for optimal interaction with the ATP-binding site of the JAK1 enzyme.[1]

Quantitative Data

The following table summarizes the biological activity of Oclacitinib against various Janus kinases.

KinaseIC₅₀ (nM)Reference
JAK110 - 99[]
JAK210 - 99[]
JAK310 - 99[]
TYK2--

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of Oclacitinib required to inhibit 50% of the kinase activity.

Experimental Protocols

The following protocols describe the synthesis of Oclacitinib, highlighting the application of a derivative of tert-butyl trans-4-aminocyclohexane-1-carboxylate. The synthesis involves the coupling of the cyclohexane moiety with the core pyrrolo[2,3-d]pyrimidine structure.

Protocol 1: Synthesis of N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide (Oclacitinib)

This protocol outlines a key substitution reaction in the synthesis of Oclacitinib.

Materials:

  • trans-N-Methyl-4-(methylamino)cyclohexanemethanesulfonamide (a derivative of this compound)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., toluene, methanol, ethanol)

Procedure:

  • Dissolve trans-N-Methyl-4-(methylamino)cyclohexanemethanesulfonamide and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as toluene.

  • Add a base, for example, pyridine, to the reaction mixture.

  • Heat the reaction mixture and monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Isolate the crude product by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Oclacitinib. This method is designed to avoid column chromatography where possible.[8][9]

Protocol 2: Salt Formation of Oclacitinib with Maleic Acid

This protocol describes the formation of the more soluble maleate salt of Oclacitinib.[]

Materials:

  • Oclacitinib free base

  • Maleic acid

  • 1-Butanol

  • Water

  • Hexane

Procedure:

  • Dissolve Oclacitinib free base (e.g., 212.0 g) and maleic acid (e.g., 67.2 g) in a mixture of 1-butanol (e.g., 3200 ml) and water (e.g., 400 ml).[8][10]

  • Stir the mixture at room temperature for approximately 18 hours.[8][10]

  • Reduce the volume of the mixture by vacuum distillation (e.g., at 55 °C, 100 mbar) to approximately half the original volume.[8][10]

  • Cool the concentrated mixture to 0 °C to induce precipitation of the maleate salt.[8][10]

  • Collect the resulting solid by filtration.

  • Wash the solid with hexane (e.g., 500 ml) and dry it under vacuum at 35 °C to yield Oclacitinib maleate.[8]

Protocol 3: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of Oclacitinib against specific JAK family members.[1]

Materials:

  • Isolated JAK kinases (JAK1, JAK2, JAK3, TYK2)

  • Peptide substrate

  • ATP

  • Assay buffer

  • Oclacitinib (serially diluted)

  • Vehicle control (e.g., DMSO)

  • Detection reagents (for quantifying substrate phosphorylation)

Procedure:

  • Prepare a reaction mixture containing the specific JAK kinase, a suitable peptide substrate, and ATP in an assay buffer.

  • Add serially diluted concentrations of Oclacitinib to the reaction mixture. Include a vehicle control (e.g., DMSO) for comparison.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration to allow for substrate phosphorylation.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods such as microfluidics-based mobility shift assays or fluorescence-based methods that detect ATP consumption.[1]

  • Plot the percentage of inhibition against the logarithm of the Oclacitinib concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

JAK-STAT Signaling Pathway and Inhibition by Oclacitinib

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Oclacitinib Oclacitinib Oclacitinib->JAK Inhibition Gene Gene Transcription (Inflammation, Pruritus) DNA->Gene 6. Gene Expression

Caption: Mechanism of Oclacitinib action via inhibition of the JAK-STAT signaling pathway.

Synthetic Workflow for Oclacitinib

Oclacitinib_Synthesis Start trans-4-Aminocyclohexane- 1-carboxylic Acid Derivative Intermediate1 trans-N-Methyl-4-(methylamino) cyclohexanemethanesulfonamide Start->Intermediate1 Multistep Synthesis Oclacitinib_Free_Base Oclacitinib (Free Base) Intermediate1->Oclacitinib_Free_Base Substitution Reaction PyrroloPyrimidine 4-chloro-7H-pyrrolo [2,3-d]pyrimidine PyrroloPyrimidine->Oclacitinib_Free_Base Oclacitinib_Maleate Oclacitinib Maleate Oclacitinib_Free_Base->Oclacitinib_Maleate Salt Formation Maleic_Acid Maleic Acid Maleic_Acid->Oclacitinib_Maleate

Caption: Simplified synthetic workflow for the preparation of Oclacitinib Maleate.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates derived from tert-butyl 4-aminocyclohexane-1-carboxylate. The focus is on the synthesis of precursors for Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and other inflammatory conditions.

Introduction and Application Notes

This compound is a valuable bifunctional building block in medicinal chemistry. The presence of a protected carboxylic acid (tert-butyl ester) and a primary amine on a cyclohexane scaffold allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex pharmaceutical intermediates. The trans isomer is particularly important in drug design as it provides a rigid and well-defined spatial arrangement of the functional groups, which can be crucial for binding to biological targets.

One of the most significant applications of this intermediate is in the synthesis of Janus kinase (JAK) inhibitors.[1][2] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces cytokine-mediated signals from cell membrane receptors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases. By inhibiting JAK enzymes, the downstream signaling cascade is interrupted, leading to a therapeutic effect.

Pharmaceutical intermediates synthesized from this compound are key components of several JAK inhibitors, including Oclacitinib, which is used in veterinary medicine to treat allergic dermatitis. The cyclohexane ring serves as a central scaffold to which other crucial pharmacophoric elements are attached.

Synthetic Pathways and Key Reactions

The synthesis of JAK inhibitor intermediates from this compound typically involves two key transformations:

  • N-functionalization of the amino group: This often involves N-methylation followed by sulfonylation to introduce a side chain that is important for the biological activity and pharmacokinetic properties of the final drug molecule.

  • Coupling with a heterocyclic core: A nucleophilic aromatic substitution reaction is commonly employed to couple the functionalized cyclohexane moiety with a heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a common scaffold in many kinase inhibitors.[1][3]

Below is a general synthetic scheme outlining the pathway to a key intermediate for Oclacitinib.

Synthesis_Workflow A This compound B N-Methylation A->B Reagents: Formaldehyde, Reducing Agent C Tert-butyl 4-(methylamino)cyclohexane-1-carboxylate B->C D Sulfonylation C->D Reagents: Methanesulfonyl chloride, Base E Tert-butyl 4-(N-methylmethylsulfonamido)cyclohexane-1-carboxylate D->E F Ester Hydrolysis (TFA) E->F Reagents: Trifluoroacetic acid G 4-(N-methylmethylsulfonamido)cyclohexane-1-carboxylic acid F->G H Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine G->H Reagents: Coupling Agent I Oclacitinib Precursor H->I JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Oclacitinib) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Regulation

References

Application Notes and Protocols for the Characterization of Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of Tert-butyl 4-aminocyclohexane-1-carboxylate, a key building block in pharmaceutical synthesis. The protocols outlined below are designed to ensure accurate structural elucidation, purity assessment, and isomeric differentiation.

Introduction

This compound is a bifunctional molecule containing a primary amine and a tert-butyl ester attached to a cyclohexane ring. It exists as two stereoisomers, cis and trans, the differentiation of which is critical for its application in drug development, as stereochemistry often dictates biological activity. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy for the thorough analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₁NO₂[1]
Molecular Weight199.29 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number (trans)1022159-15-4[1][3]
CAS Number (cis, HCl salt)118786-13-3[2]

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the stereochemistry (cis or trans) of this compound. The differentiation is primarily based on the analysis of the coupling constants (J-values) of the protons on the cyclohexane ring.[2]

G Workflow for Isomer Identification cluster_0 NMR Analysis cluster_1 Isomer Determination A Acquire 1H NMR Spectrum B Analyze Coupling Constants (J-values) of H1 and H4 Protons A->B C Large Jaa coupling (10-13 Hz) indicates axial-axial interaction B->C D Small Jae/Jee coupling (2-5 Hz) indicates axial-equatorial or equatorial-equatorial interaction B->D E Trans Isomer Identified C->E F Cis Isomer Identified D->F

Caption: Workflow for distinguishing cis and trans isomers using ¹H NMR.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Parameters (300 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse.

      • Number of Scans: 16-32.

      • Spectral Width: -2 to 12 ppm.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024 or more, depending on concentration.

      • Spectral Width: 0 to 220 ppm.

      • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Table 2: Representative ¹H NMR Data (in CDCl₃)

Assignmenttrans-Isomer (ppm)cis-Isomer (ppm)MultiplicityKey Differentiating Feature
H-1 (CH-COO)~2.20~2.50MultipletH-1 in the trans isomer is axial, leading to a larger coupling constant with adjacent axial protons.
H-4 (CH-NH₂)~2.65~3.10MultipletH-4 in the cis isomer is equatorial and thus more deshielded (downfield shift).
Cyclohexane H1.20-2.101.40-1.80MultipletsComplex overlapping signals.
-C(CH₃)₃1.451.47Singlet
-NH₂Broad singletBroad singletChemical shift and appearance are concentration and solvent dependent.

Table 3: Representative ¹³C NMR Data (in CDCl₃)

Assignmenttrans-Isomer (ppm)cis-Isomer (ppm)Key Differentiating Feature
C=O~175.5~175.0
-C (CH₃)₃~80.5~80.3
C-1~43.0~40.0The chemical shift of the carbon atoms in the cyclohexane ring is sensitive to the stereochemistry.
C-4~50.0~47.0
Cyclohexane C~32.0, ~28.0~30.0, ~25.0
-C(C H₃)₃~28.5~28.6
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[2]

G Mass Spectrometry Workflow cluster_0 Sample Preparation and Introduction cluster_1 Data Acquisition and Analysis A Dissolve sample in a suitable solvent (e.g., methanol/water) B Infuse into the mass spectrometer via ESI or couple with HPLC A->B C Acquire full scan mass spectrum B->C D Perform fragmentation (MS/MS) on the molecular ion C->D E Analyze m/z values of the molecular ion and fragment ions D->E

Caption: General workflow for mass spectrometric analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N₂) Flow Rate: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

Table 4: Predicted Mass Spectrometry Data

IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₁₁H₂₂NO₂⁺200.1645~200.2
[M+Na]⁺C₁₁H₂₁NNaO₂⁺222.1465~222.1
[M-C₄H₈+H]⁺ (Loss of isobutylene)C₇H₁₄NO₂⁺144.0968~144.1
[M-C₄H₉O₂+H]⁺ (Loss of tert-butoxycarbonyl group)C₇H₁₄N⁺112.1121~112.1
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating the cis and trans isomers. Due to the lack of a strong chromophore, UV detection at low wavelengths or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary. Derivatization of the amino group can also be employed to enhance UV detection.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) can be effective for separating the isomers. A typical gradient could be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or CAD/ELSD.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention times of the cis and trans isomers. The more sterically hindered isomer may have a different retention time.

    • Calculate the purity of the sample based on the peak areas.

Table 5: Expected HPLC Data

IsomerExpected Retention Time (min)Purity (%)
trans(Varies with exact conditions)>98%
cis(Varies with exact conditions)>98%
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 6: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchPrimary amine
2850-2960C-H stretchAlkane
~1720C=O stretchEster
~1590N-H bendPrimary amine
1150-1250C-O stretchEster

Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, HPLC, and FTIR allows for unambiguous structural elucidation, including the critical differentiation of cis and trans isomers, as well as the assessment of purity. These methods are essential for ensuring the quality and consistency of this important building block in research and drug development.

References

Application Note: Structural Elucidation of trans-Tert-butyl 4-aminocyclohexane-1-carboxylate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and analysis for the structural characterization of trans-tert-butyl 4-aminocyclohexane-1-carboxylate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of a publicly available, fully assigned spectrum, this note presents a predicted ¹H NMR dataset based on established chemical shift principles and data from analogous structures. The interpretation herein serves as a robust guide for researchers to verify the identity, purity, and, crucially, the trans stereochemistry of the title compound, a vital building block in medicinal chemistry.

Introduction

Tert-butyl 4-aminocyclohexane-1-carboxylate is a bifunctional organic molecule frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its cyclohexane core provides a rigid scaffold, while the amino and carboxylate moieties offer versatile handles for further chemical modification. The compound exists as two primary stereoisomers: cis and trans. The biological activity and pharmacokinetic properties of molecules derived from this scaffold are often highly dependent on the relative stereochemistry of these two functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the structure and stereochemistry of organic molecules. By analyzing the chemical shift, integration, and signal multiplicity, one can confirm the connectivity of the molecule and the spatial arrangement of its protons. For substituted cyclohexanes, the coupling constants (J-values) are particularly diagnostic for differentiating between cis and trans isomers. This note details the expected ¹H NMR spectrum for the thermodynamically more stable trans isomer, where both the bulky tert-butyl ester and the amino group occupy equatorial positions on the chair-form ring.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for trans-tert-butyl 4-aminocyclohexane-1-carboxylate in a standard deuterated solvent such as CDCl₃. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory for substituted cyclohexanes, where axial protons are typically more shielded (lower ppm) than their equatorial counterparts.[2][3]

LabelAssigned ProtonsPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityPredicted Coupling Constants (J, Hz)
A-C(CH₃ )₃1.459Hs (singlet)N/A
B-NH₂ 1.602Hbr s (broad singlet)N/A
CH-2ax, H-6ax, H-3ax, H-5ax1.25 - 1.404Hm (multiplet)-
DH-2eq, H-6eq, H-3eq, H-5eq1.95 - 2.104Hm (multiplet)-
EH -1 (axial)2.20 - 2.301Htt (triplet of triplets)Jₐₐ ≈ 11 Hz, Jₐₑ ≈ 4 Hz
FH -4 (axial)2.60 - 2.751Htt (triplet of triplets)Jₐₐ ≈ 11 Hz, Jₐₑ ≈ 4 Hz

Note: The chemical shift of the -NH₂ protons (B) is highly dependent on solvent, concentration, and temperature and will disappear upon a D₂O shake.

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum provides key information to confirm the trans stereochemistry.

  • Tert-butyl Group (A): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at approximately 1.45 ppm, a characteristic chemical shift for this functional group.

  • Cyclohexane Ring Protons (C, D, E, F): In the most stable chair conformation of the trans isomer, both the bulky tert-butyl ester and the amino group reside in equatorial positions to minimize steric strain. This forces the protons at C-1 and C-4 (H-1 and H-4) into axial positions.

    • Axial and Equatorial Methylene Protons (C, D): The axial protons on carbons 2, 3, 5, and 6 are shielded by the carbon-carbon bonds of the ring and are expected to appear upfield (1.25 - 1.40 ppm). Conversely, the corresponding equatorial protons are deshielded and resonate further downfield (1.95 - 2.10 ppm). Both sets of signals appear as complex multiplets due to extensive geminal and vicinal coupling.

    • H-1 Methine Proton (E): The axial proton at C-1 is adjacent to the electron-withdrawing ester group, shifting it downfield to the 2.20 - 2.30 ppm region. Its multiplicity is predicted to be a triplet of triplets (tt). This arises from two large axial-axial couplings (~11 Hz) to the axial protons on C-2 and C-6, and two smaller axial-equatorial couplings (~4 Hz) to the equatorial protons on C-2 and C-6.

    • H-4 Methine Proton (F): The axial proton at C-4 is deshielded by the adjacent amino group and is expected around 2.60 - 2.75 ppm. Similar to H-1, it should appear as a triplet of triplets due to large couplings to the two adjacent axial protons and smaller couplings to the two adjacent equatorial protons. The observation of these large diaxial coupling constants for both H-1 and H-4 is the most definitive evidence for the trans configuration.

Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of trans-tert-butyl 4-aminocyclohexane-1-carboxylate directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer: Carefully transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition Protocol
  • Instrument: A standard 400 MHz (or higher) NMR spectrometer.

  • Insertion: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans.

    • Receiver Gain: Optimize automatically.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz).

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

Visualizations

Figure 1. Structure of trans-tert-butyl 4-aminocyclohexane-1-carboxylate with key protons labeled.

G A ¹H NMR Principles (Shielding, Coupling) D Predict Proton Environments (Axial vs. Equatorial, Proximity to -NH₂/-COOtBu) A->D B Analogous Structures Data - trans-4-aminocyclohexanoic acid - Substituted cyclohexanes B->D C Target Molecule Structure (trans isomer, chair conformation) C->D E Synthesize Predicted Data - Chemical Shifts (δ) - Multiplicities (J-coupling) D->E F Construct Data Table and Interpretation E->F G Final Application Note F->G

Figure 2. Workflow for generating the predicted ¹H NMR data and interpretation.

Conclusion

¹H NMR spectroscopy is a definitive method for the structural confirmation of trans-tert-butyl 4-aminocyclohexane-1-carboxylate. The predicted spectrum is characterized by a sharp 9H singlet for the tert-butyl group and distinct multiplets for the cyclohexane ring protons. The key diagnostic signals for confirming the trans stereoisomer are the downfield methine protons H-1 and H-4, which are expected to appear as triplets of triplets with large (~11 Hz) axial-axial coupling constants. This application note provides a comprehensive protocol and a reliable interpretive guide for researchers using this important synthetic building block.

References

large-scale synthesis of Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Large-Scale Synthesis of Tert-butyl 4-aminocyclohexane-1-carboxylate

Abstract

This compound is a crucial building block in the pharmaceutical industry, serving as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors. This document provides a detailed protocol for its large-scale synthesis via the reductive amination of tert-butyl 4-oxocyclohexanecarboxylate. The presented method is designed for scalability, efficiency, and high yield, addressing the needs of researchers and professionals in drug development and process chemistry.

Introduction

The cyclohexane ring is a common scaffold in medicinal chemistry, and its substituted derivatives are integral to the structure of many drugs. This compound, particularly the trans-isomer, is a valuable bifunctional molecule offering both a primary amine and a sterically hindered ester for orthogonal chemical modifications.[1] Its efficient and scalable synthesis is therefore of significant interest. The most direct and industrially viable route is the catalytic reductive amination of the corresponding ketone, tert-butyl 4-oxocyclohexanecarboxylate. This one-step process is advantageous due to its high atom economy, the use of readily available starting materials, and conditions that are amenable to large-scale production.

Synthesis Pathway

The core of the synthesis involves the reaction of tert-butyl 4-oxocyclohexanecarboxylate with an ammonia source in the presence of a reducing agent. Catalytic hydrogenation is the preferred method for large-scale reduction due to its cost-effectiveness and cleaner reaction profile compared to stoichiometric metal hydride reagents. The reaction typically yields a mixture of cis and trans isomers, with the trans isomer often being the thermodynamically favored product.

G ketone tert-Butyl 4-oxocyclohexanecarboxylate imine Imine Intermediate ketone->imine + NH3 - H2O product tert-Butyl 4-aminocyclohexane-1-carboxylate (cis/trans mixture) imine->product + H2, Catalyst (e.g., Pd/C)

Caption: Reductive amination synthesis pathway.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • tert-Butyl 4-oxocyclohexanecarboxylate (≥98% purity)

    • Ammonia (gas or as a solution in methanol, e.g., 7N)

    • Palladium on Carbon (5-10% Pd/C, 50% water wet)

    • Hydrogen gas (high purity)

  • Solvents:

    • Methanol (MeOH) or Ethanol (EtOH), anhydrous grade

    • Ethyl acetate (EtOAc) for extraction

    • Hydrochloric acid (HCl) in isopropanol for salt formation

  • Equipment:

    • High-pressure stainless steel hydrogenator/autoclave with temperature and pressure controls

    • Mechanical stirrer

    • Inert atmosphere system (Nitrogen or Argon)

    • Filtration apparatus (e.g., Celite® pad)

    • Rotary evaporator

    • Large-scale crystallization vessel with cooling capabilities

Large-Scale Synthesis Procedure (1 kg Scale)
  • Reactor Setup: Charge a 20 L stainless steel hydrogenator with tert-butyl 4-oxocyclohexanecarboxylate (1.0 kg, 5.04 mol).

  • Solvent and Reagent Addition: Under an inert nitrogen atmosphere, add anhydrous methanol (10 L). Seal the reactor and cool the mixture to 0-5 °C. Add a solution of ammonia in methanol (7N, 2.2 L, 15.4 mol, 3.0 equiv).

  • Catalyst Addition: In a separate container, prepare a slurry of 5% Pd/C catalyst (50 g, 5 wt%) in methanol (500 mL). Carefully add this slurry to the reactor under a nitrogen blanket.

  • Hydrogenation: Seal the reactor completely. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 10 bar (approx. 145 psi).[2]

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 40-50 °C. The reaction is exothermic; monitor the temperature and pressure closely. Maintain the hydrogen pressure at 10 bar. The reaction is typically complete within 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically (under safe conditions) and analyzing them by GC-MS or TLC to confirm the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 1 L) to recover all the product.

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in ethyl acetate (5 L).

  • Salt Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise with stirring until the pH of the solution is acidic (pH 1-2).

  • Crystallization: A white precipitate of tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride will form.[3] Continue stirring at 0-5 °C for an additional 2 hours to ensure complete crystallization.

  • Isolation and Drying: Collect the solid product by filtration. Wash the filter cake with cold ethyl acetate (2 x 1 L) and dry it under vacuum at 40 °C to a constant weight. This procedure preferentially isolates the trans-isomer, which is generally less soluble as the hydrochloride salt.

Data Presentation

Table 1: Optimized Reaction Parameters for Large-Scale Synthesis
ParameterValue
Starting Materialtert-Butyl 4-oxocyclohexanecarboxylate
Scale1.0 kg
Ammonia (equiv)3.0
Catalyst5% Pd/C
Catalyst Loading5 wt%
SolventMethanol
H₂ Pressure10 bar[2]
Temperature40-50 °C
Reaction Time12-24 hours
Table 2: Typical Yield and Purity Data
ParameterResultMethod
Product FormHydrochloride SaltCrystallization
Typical Yield80-90%-
Purity>98%HPLC
trans:cis Ratio>95:5¹H NMR

Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification charge_reactor 1. Charge Reactor (Ketone, MeOH, NH3) add_catalyst 2. Add Pd/C Catalyst charge_reactor->add_catalyst hydrogenate 3. Hydrogenate (10 bar, 45°C) add_catalyst->hydrogenate monitor 4. Monitor Progress (GC) hydrogenate->monitor cool_vent 5. Cool & Vent Reactor monitor->cool_vent Reaction Complete filter_catalyst 6. Filter Catalyst cool_vent->filter_catalyst concentrate 7. Concentrate Filtrate filter_catalyst->concentrate salt_formation 8. Form HCl Salt in EtOAc concentrate->salt_formation isolate_dry 9. Isolate & Dry Product salt_formation->isolate_dry

Caption: Workflow for the synthesis and purification.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated area (fume hood or dedicated hydrogenation bay) with appropriate safety measures, including grounding of equipment to prevent static discharge.

  • Palladium Catalyst: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air. The catalyst should be kept wet with water or solvent at all times and handled with care. Quench the used catalyst by slowly adding it to a large volume of water.

  • Reagents: Ammonia is corrosive and has a pungent odor. Hydrochloric acid is highly corrosive. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound hydrochloride. The reductive amination pathway offers high efficiency and yield, while the purification via salt formation ensures high purity and enrichment of the desired trans-isomer. This makes the process suitable for industrial production to meet the demands of pharmaceutical development.

References

Application Notes and Protocols: The Role of Protected 4-Aminocyclohexane-1-carboxylate Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are indispensable tools for constructing complex molecular architectures. Tert-butyl 4-aminocyclohexane-1-carboxylate is a prime example of such a scaffold, featuring a cyclohexane ring substituted with both an amino group and a carboxylic acid. It is crucial to understand that this compound is not a "protecting group" itself, but rather a valuable intermediate wherein the carboxylic acid is protected as a tert-butyl ester, leaving the amine functionality available for synthetic manipulation.[1][2][3]

This strategic arrangement allows for selective reactions at the nucleophilic amino group, such as amide bond formation, while the sterically hindered and electronically stabilized tert-butyl ester prevents the carboxylic acid from participating in the reaction. The trans isomer is frequently utilized in medicinal chemistry to impart specific conformational constraints on the final molecule.[1][4] These application notes will detail the principles behind the protecting groups involved—the tert-butyl ester for the carboxylic acid and the commonly paired tert-butoxycarbonyl (Boc) group for the amine—and provide detailed protocols for their application and removal.

Core Concepts: Protecting Group Strategies

The utility of building blocks like this compound hinges on the strategic use of orthogonal protecting groups, which can be removed under different conditions.[5][6]

Carboxylic Acid Protection: The Tert-Butyl (tBu) Ester

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[7] Its primary mode of cleavage is through acid-catalyzed hydrolysis.

  • Protection Mechanism: Typically involves the reaction of a carboxylic acid with a source of tert-butyl cation, often under acidic conditions.

  • Deprotection Mechanism: The process is initiated by protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the elimination of a stable tert-butyl carbocation, which subsequently deprotonates to form isobutylene gas.[8][9] This mechanism avoids the harsh basic conditions required for saponification of methyl or ethyl esters, which could compromise other sensitive functional groups.[6]

Amine Protection: The Tert-Butoxycarbonyl (Boc) Group

While this compound possesses a free amine, many synthetic routes require the protection of a similar amino group. The Boc group is one of the most common amine protecting groups in organic synthesis.[10][11] It is stable to most bases and nucleophiles but is easily removed under acidic conditions, similar to the tert-butyl ester.

  • Protection Mechanism: Amines are typically protected by reacting them with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.[8]

  • Deprotection Mechanism: The removal of the Boc group also relies on strong acids like TFA or HCl.[11] The acid protonates the carbamate oxygen, leading to the loss of the tert-butyl cation and subsequent decarboxylation to release the free amine.[8]

The logical workflow for utilizing such protected building blocks is visualized below.

G cluster_0 General Synthetic Workflow start Bifunctional Molecule (e.g., 4-Aminocyclohexanecarboxylic Acid) protect Selective Protection (e.g., Carboxylic Acid -> tBu Ester) start->protect react Reaction at Free Functional Group (e.g., Amide coupling at NH2) protect->react deprotect Deprotection (e.g., tBu Ester -> Carboxylic Acid) react->deprotect end_node Final Product with New Functionality deprotect->end_node

Caption: General workflow for using a selectively protected bifunctional molecule.

Application Notes & Data

The selection of reaction conditions for protection and deprotection is critical for achieving high yields and maintaining the integrity of the substrate.

Quantitative Data Summary

The following tables summarize typical conditions for the protection of amines with a Boc group and the deprotection of tert-butyl esters.

Table 1: Typical Conditions for N-Boc Protection

Parameter Common Conditions Notes
Reagent Di-tert-butyl dicarbonate (Boc₂O) Most common and effective reagent.[10]
Base NaOH, NaHCO₃, DMAP, Triethylamine Choice depends on substrate solubility and stability.[10][12]
Solvent Water, THF, Dioxane, Acetonitrile, DCM Biphasic systems (e.g., Dioxane/Water) are common.[10]
Temperature 0 °C to Room Temperature Reactions are typically fast and exothermic.[12]
Reaction Time 1 - 24 hours Monitored by TLC or LC-MS for completion.

| Typical Yield | > 90% | Generally a high-yielding transformation.[4] |

Table 2: Typical Conditions for Tert-Butyl Ester Deprotection

Parameter Common Conditions Notes
Reagent Trifluoroacetic Acid (TFA), HCl TFA is common due to its volatility.[8][11]
Solvent Dichloromethane (DCM), Dioxane Anhydrous conditions are preferred.[11]
Scavengers Anisole, Thioanisole, Triethylsilane Used to trap the liberated t-butyl cation and prevent side reactions.[11]
Temperature 0 °C to Room Temperature Reactions are usually rapid.[10]
Reaction Time 30 minutes - 4 hours Monitored by TLC or LC-MS.

| Typical Yield | > 95% | Cleavage is typically clean and high-yielding. |

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving these protecting groups.

Protocol 1: General Procedure for N-Boc Protection of an Amine

This protocol describes a standard procedure for protecting a primary or secondary amine using Boc anhydride.

G cluster_0 N-Boc Protection Workflow step1 1. Dissolve Amine in Solvent (e.g., Dioxane/Water) step2 2. Add Base (e.g., NaOH) step1->step2 step3 3. Add Boc₂O (1.1 eq) at 0 °C step2->step3 step4 4. Stir at RT (2-12 h) step3->step4 step5 5. Aqueous Workup & Extraction step4->step5 step6 6. Purify (Crystallization/Chromatography) step5->step6

Caption: Experimental workflow for N-Boc protection.

Methodology:

  • Dissolution: The amine starting material (1.0 eq) is dissolved in a suitable solvent mixture, such as 1:1 dioxane and water.

  • Basification: A base, such as sodium hydroxide (1.5 eq), is added to the solution.

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise or as a solution in the reaction solvent.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated to yield the crude product, which can be purified by crystallization or column chromatography.

Protocol 2: General Procedure for Deprotection of a Tert-Butyl Ester

This protocol details the acidic cleavage of a tert-butyl ester using TFA.

G cluster_0 t-Butyl Ester Deprotection Workflow step1 1. Dissolve tBu Ester in DCM step2 2. Cool to 0 °C step1->step2 step3 3. Add TFA (e.g., 20-50% v/v) step2->step3 step4 4. Stir at RT (1-3 h) step3->step4 step5 5. Evaporate Volatiles (co-evaporate with toluene) step4->step5 step6 6. Isolate Product (Precipitation/Trituration) step5->step6

Caption: Experimental workflow for tert-butyl ester deprotection.

Methodology:

  • Dissolution: The tert-butyl ester (1.0 eq) is dissolved in an anhydrous solvent, typically dichloromethane (DCM).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Acid Addition: Trifluoroacetic acid (TFA) is added slowly to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v). If the substrate is sensitive to alkylation, a scavenger like anisole (1-2 eq) can be added.

  • Reaction: The mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC or LC-MS.

  • Removal of Acid: Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The resulting crude carboxylic acid is often triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to induce precipitation and then collected by filtration.

Protocol 3: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

This protocol is adapted from synthetic methods used to produce key drug intermediates and demonstrates a practical application of these concepts.[4] The synthesis starts from a keto-ester and proceeds via a reductive amination followed by protection.

G cluster_0 Synthesis of trans-N-Boc-4-aminocyclohexanecarboxylic acid start 4-Oxocyclohexane carboxylate step1 Reductive Amination (with chiral amine & reducing agent) start->step1 intermediate1 trans-4-Aminocyclohexane carboxylate derivative step1->intermediate1 step2 Ester Hydrolysis (Alkaline conditions) intermediate1->step2 intermediate2 trans-4-Aminocyclohexane carboxylic acid step2->intermediate2 step3 N-Boc Protection (Boc₂O, Base) intermediate2->step3 final Final Product: trans-4-(tert-butoxycarbonylamino) cyclohexanecarboxylic acid step3->final

Caption: Synthetic pathway for a key intermediate.

Methodology:

  • Reductive Amination: 4-oxocyclohexane carboxylate and a chiral amine reagent (e.g., tert-butylsulfinamide, 1.1 eq) are dissolved in an organic solvent (e.g., DCM). A Lewis acid catalyst (e.g., titanium(IV) isopropoxide, 1.2 eq) is added, and the mixture is stirred. The reaction is cooled, and a reducing agent (e.g., sodium borohydride, 1.5 eq) is added. This step establishes the desired trans stereochemistry with high selectivity (>95%).[4]

  • Ester Hydrolysis: The resulting ester is hydrolyzed under alkaline conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid.

  • Deprotection/Protection Sequence: The chiral auxiliary is removed under acidic conditions. The resulting free amine is then immediately protected with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) as described in Protocol 1 to yield the final N-Boc protected amino acid.[4] This sequence provides the target compound with high stereochemical purity and in good overall yield.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-aminocyclohexane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic routes commonly employed:

  • Boc Protection of 4-aminocyclohexanecarboxylic acid: This is a straightforward method involving the protection of the amino group of 4-aminocyclohexanecarboxylic acid with Di-tert-butyl dicarbonate (Boc₂O). A key challenge with this route is managing the cis/trans stereoisomers.

  • Reductive Amination of Tert-butyl 4-oxocyclohexane-1-carboxylate: This approach involves the reaction of the corresponding ketone with an amine source, followed by reduction. This method can offer good control over stereochemistry depending on the chosen reagents and conditions.

Q2: How can I selectively obtain the trans isomer of this compound?

Achieving a high proportion of the trans isomer is a common goal. Here are some strategies:

  • Isomerization: It is possible to isomerize the cis isomer to the more stable trans isomer. This can be achieved by treating a mixture of isomers with a base in a suitable solvent.[1]

  • Selective Crystallization: The trans isomer of the Boc-protected compound is reported to have better crystallinity than the cis isomer.[1] This difference can be exploited during purification by carefully selecting the recrystallization solvent to selectively crystallize the desired trans isomer.

  • Stereoselective Synthesis: The reductive amination route, when performed with specific chiral auxiliaries and reagents, can provide high diastereoselectivity, favoring the formation of the trans product.

Q3: What are the most common side reactions to be aware of during the Boc protection step?

When performing the Boc protection of 4-aminocyclohexanecarboxylic acid, several side reactions can occur, leading to reduced yield and purification challenges:

  • Di-Boc Protection: The primary amine can react with two molecules of Boc₂O, especially if an excess of the reagent is used or if the reaction is catalyzed by a strong nucleophile like DMAP.[2]

  • Urea Formation: At elevated temperatures, an isocyanate intermediate can form, which can then react with another amine molecule to generate a urea byproduct.[2]

  • O-Boc Protection: If the starting material contains unprotected hydroxyl groups, these can also be protected by Boc₂O.[2]

  • Mixed Anhydride Formation: The carboxylic acid can react with Boc₂O to form a mixed anhydride, which can then react with the amine to form an amide dimer, especially in non-aqueous conditions.[3]

Troubleshooting Guides

Low Yield in this compound Synthesis
ProblemPossible CauseRecommended Solution
Low yield in Boc protection of 4-aminocyclohexanecarboxylic acid Poor solubility of the starting material: 4-aminocyclohexanecarboxylic acid is zwitterionic and may have poor solubility in common organic solvents.[3]- Use a solvent system that can dissolve the starting material, such as a mixture of water and a miscible organic solvent (e.g., THF, acetone).- Perform the reaction in an aqueous basic solution (e.g., with NaOH) where the starting material is more soluble.[3]
Incomplete reaction: The reaction may not have gone to completion due to insufficient activation of Boc₂O or low nucleophilicity of the amine.- Add a catalyst like 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to increase the reaction rate.[4]- Ensure adequate stirring and reaction time. Monitor the reaction progress by TLC or LC-MS.
Side product formation: Formation of di-Boc, urea, or dimer byproducts consumes starting material and reduces the yield of the desired product.[2][3]- Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents).[2]- Maintain a low reaction temperature (room temperature or below) to minimize urea formation.[2]- For zwitterionic starting materials, running the reaction in an aqueous basic solution can help suppress mixed anhydride and dimer formation.[3]
Low yield in reductive amination of Tert-butyl 4-oxocyclohexane-1-carboxylate Incomplete imine/enamine formation: The initial condensation between the ketone and the amine source may be incomplete.- Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine/enamine formation.- A catalytic amount of acid (e.g., acetic acid) can facilitate this step.[5]
Ineffective reducing agent: The chosen reducing agent may not be suitable for the substrate or reaction conditions.- Sodium triacetoxyborohydride (STAB) is a mild and often effective reagent for reductive amination.[6]- Sodium cyanoborohydride can also be used, typically in the presence of a weak acid.[5]
Reduction of the starting ketone: A strong reducing agent might reduce the ketone starting material before imine formation.- Use a milder reducing agent that selectively reduces the iminium ion over the ketone, such as STAB.
Difficult product isolation: The basic nature of the product can sometimes complicate extraction from aqueous media.- Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its free base form for efficient extraction into an organic solvent.
Poor Cis/Trans Isomer Ratio
ProblemPossible CauseRecommended Solution
High proportion of the cis isomer in the final product Thermodynamically controlled reaction conditions favoring the cis isomer in certain synthetic routes. - After obtaining the mixture of isomers, perform a base-catalyzed isomerization to convert the cis isomer to the more stable trans isomer.[1]
Non-selective reduction in the hydrogenation of an aromatic precursor. - The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the cis/trans ratio. A patent suggests that using a Ruthenium on Carbon (Ru/C) catalyst in an aqueous NaOH solution can provide a favorable trans:cis ratio.[7]
Co-crystallization of cis and trans isomers during purification. - Employ a carefully selected solvent system for recrystallization that exploits the different solubilities of the cis and trans isomers. The Boc-protected trans isomer is noted to have better crystallinity.[1]

Experimental Protocols

Protocol 1: Boc Protection of 4-Aminocyclohexanecarboxylic Acid

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask, dissolve 4-aminocyclohexanecarboxylic acid (1.0 eq) in a mixture of water and a suitable organic solvent like THF or acetone (e.g., 1:1 v/v). Alternatively, dissolve the starting material in an aqueous solution of sodium hydroxide (1.0-1.1 eq).

  • Addition of Boc₂O: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • If an organic co-solvent was used, remove it under reduced pressure.

    • Acidify the aqueous solution to a pH of ~3 with a suitable acid (e.g., citric acid or dilute HCl) to protonate the carboxylic acid.

    • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to separate the cis and trans isomers.

Protocol 2: Reductive Amination of Tert-butyl 4-oxocyclohexane-1-carboxylate

This protocol is a general guideline and may require optimization.

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve Tert-butyl 4-oxocyclohexane-1-carboxylate (1.0 eq) and a suitable amine source (e.g., ammonium acetate or benzylamine, 1.1-1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reported Yields and Isomer Ratios for Different Synthetic Routes

Synthetic RouteKey ReagentsReported YieldCis:Trans RatioReference
Hydrogenation of p-aminobenzoic acid followed by Boc protection and esterification of the cis-product5% Ru/C, H₂, NaOH, Boc₂O47% (overall)1:4.6 (after hydrogenation)[7]
Isomerization of cis-4-aminocyclohexanecarboxylic acid derivativeBase in methanol40% (overall)N/A (product is trans)[7]

Visualizations

experimental_workflow_boc_protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SM 4-Aminocyclohexanecarboxylic Acid Boc₂O Base (e.g., NaOH) Reaction Dissolve SM in Solvent (e.g., H₂O/THF) Add Boc₂O Stir at RT SM->Reaction 1. Mix Workup Acidify with Citric Acid Extract with Ethyl Acetate Wash with Brine Dry and Concentrate Reaction->Workup 2. Isolate Crude Purification Recrystallization or Column Chromatography Workup->Purification 3. Purify Product This compound (cis/trans mixture) Purification->Product 4. Isolate Pure

Caption: Experimental workflow for the Boc protection of 4-aminocyclohexanecarboxylic acid.

troubleshooting_low_yield_boc Start Low Yield in Boc Protection PoorSolubility Poor SM Solubility? Start->PoorSolubility IncompleteReaction Incomplete Reaction? SideProducts Side Products Observed? IncompleteReaction->SideProducts No Solution_Reaction Add Catalyst (DMAP) Increase Reaction Time IncompleteReaction->Solution_Reaction Yes Solution_SideProducts Control Stoichiometry Lower Reaction Temp. SideProducts->Solution_SideProducts Yes End Improved Yield SideProducts->End No PoorSolubility->IncompleteReaction No Solution_Solubility Use H₂O/Organic Co-solvent or Aqueous Base PoorSolubility->Solution_Solubility Yes Solution_Solubility->End Solution_Reaction->End Solution_SideProducts->End

Caption: Troubleshooting decision tree for low yield in Boc protection.

References

Technical Support Center: Purification of Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tert-butyl 4-aminocyclohexane-1-carboxylate from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities include unreacted starting materials such as 4-aminocyclohexanecarboxylic acid, byproducts from the Boc-protection reaction like di-tert-butyl dicarbonate and tert-butanol, and potentially the corresponding cis-isomer of the product.

Q2: What is the best purification method for this compound?

A2: The optimal purification method depends on the specific impurities present.

  • Acid-base extraction is effective for removing acidic or basic impurities.

  • Column chromatography is suitable for separating compounds with different polarities, including the cis and trans isomers.

  • Recrystallization can be used to obtain highly pure crystalline material if a suitable solvent is found.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the purity of your compound.

Q4: My final product is a liquid, is this correct?

A4: Yes, this compound is often described as a liquid at room temperature.[1]

Quantitative Data

PropertyValueReference
Molecular FormulaC₁₁H₂₁NO₂[2]
Molecular Weight199.29 g/mol [2]
pKa of cis-4-aminocyclohexanecarboxylic acid4.62 (predicted)[3][4]
Physical FormLiquid[1]

Experimental Protocols

Acid-Base Extraction

This method is useful for removing unreacted 4-aminocyclohexanecarboxylic acid.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated 4-aminocyclohexanecarboxylic acid will be in the aqueous layer.

  • Drain the lower aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • To recover any dissolved product from the combined aqueous layers, perform a back-extraction with a small amount of the organic solvent.

  • Combine all organic layers and wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Column Chromatography

This method is effective for separating the product from non-polar impurities and potentially the cis-isomer.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). A common starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the amine from streaking on the silica gel.

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.

  • Dry-pack the column with silica gel, or prepare a slurry of silica gel in the initial eluent and pour it into the column.

  • Equilibrate the column by running the eluent through the silica gel until it is completely wetted and settled.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Recrystallization

This method can yield a highly pure product if a suitable solvent or solvent system is identified.

Materials:

  • Crude product

  • Recrystallization solvent(s) (e.g., heptane/ethyl acetate, methanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely.

  • If using a solvent pair, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Presence of starting material (4-aminocyclohexanecarboxylic acid) in the final product. Incomplete reaction or inefficient purification.Perform an acid-base extraction as described in the protocol to remove the acidic starting material.
Presence of di-tert-butyl dicarbonate or tert-butanol in the final product. Excess reagent from the Boc-protection step.These are generally more volatile and can sometimes be removed under high vacuum. Column chromatography is also effective for their separation.
Low yield after purification. Product loss during extraction or chromatography.Ensure proper separation of layers during extraction and avoid overly broad cuts during column chromatography. Optimize the recrystallization solvent to maximize crystal recovery.
Product streaks on the TLC plate during column chromatography. The basic amine is interacting with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system.
Cis- and trans-isomers are not separated. The chosen purification method is not effective for isomer separation.Column chromatography with a carefully optimized eluent system is the most likely method to separate cis/trans isomers. It may require trying different solvent polarities or even different stationary phases like alumina.[5]
Oily product instead of a solid after recrystallization. The compound may have a low melting point or has "oiled out".Try a different recrystallization solvent or a solvent pair. Ensure slow cooling to promote crystal growth. If the product is naturally a liquid, recrystallization will not be a suitable purification method.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction (remove acidic impurities) crude->extraction chromatography Column Chromatography (separate by polarity) extraction->chromatography recrystallization Recrystallization (high purity solid) chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Impure Product After Initial Purification check_impurity Identify Impurity via TLC/NMR start->check_impurity is_sm Starting Material Present? check_impurity->is_sm is_boc Boc-related Impurities? is_sm->is_boc No acid_base Perform Acid-Base Extraction is_sm->acid_base Yes is_isomer Cis-Isomer Present? is_boc->is_isomer No column Run Column Chromatography is_boc->column Yes optimize_column Optimize Column Chromatography (e.g., gradient elution) is_isomer->optimize_column Yes pure Pure Product acid_base->pure column->pure optimize_column->pure

Caption: Troubleshooting decision tree for purifying this compound.

References

Tert-butyl 4-aminocyclohexane-1-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of tert-butyl 4-aminocyclohexane-1-carboxylate and its common salt forms.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and its hydrochloride salt?

A: Both this compound and its hydrochloride salt should be stored at room temperature.[1][2] The crystalline form of the hydrochloride salt is robust and resists thermal decomposition under ambient conditions.[1] It is also recommended to keep the container tightly closed in a dry and well-ventilated place.[3]

Q2: How stable is this compound to moisture?

A: The compound, particularly in its crystalline hydrochloride salt form, is resistant to moisture-induced structural changes when stored in dark, dry conditions.[1] However, as a general good laboratory practice, it is always advisable to minimize exposure to moisture.

Q3: Is this compound sensitive to light?

A: For optimal stability, it is recommended to store the compound in dark conditions.[1] Prolonged exposure to light can potentially lead to degradation.

Q4: What are the potential degradation pathways for this compound?

A: this compound hydrochloride can undergo several types of chemical reactions that may be considered degradation pathways if unintended. These include:

  • Substitution Reactions: The amino group can be replaced by other functional groups.

  • Reduction Reactions: The compound can be reduced to form different derivatives.

  • Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.[1] The stability can also be influenced by pH and temperature.[4]

Q5: I suspect my sample of this compound has degraded. How can I troubleshoot this?

A: If you suspect degradation, consider the following:

  • Review Storage Conditions: Ensure the compound has been stored according to the recommendations (room temperature, dry, dark).

  • Visual Inspection: Check for any changes in physical appearance (e.g., color change, clumping). The pure compound is typically a liquid or solid.

  • Analytical Testing: Perform analytical tests such as NMR, LC-MS, or IR spectroscopy to confirm the compound's identity and purity. Compare the results with a reference standard or the supplier's certificate of analysis.

  • Consider Contamination: Evaluate the possibility of contamination from solvents, reagents, or improper handling.

Troubleshooting Guide

This guide provides a logical workflow for addressing potential stability issues with this compound.

G Troubleshooting Workflow for Compound Stability A Suspected Compound Degradation B Review Storage Conditions (Temp, Light, Moisture) A->B C Were storage conditions optimal? B->C D Perform Analytical Characterization (e.g., NMR, LC-MS) C->D Yes H Improper storage is the likely cause. Adjust storage and re-test if possible, or procure new batch. C->H No E Does data match reference? D->E F Compound is likely stable. Consider other experimental factors. E->F Yes G Compound has likely degraded. Procure a new batch. E->G No

Caption: A decision tree to troubleshoot suspected degradation of this compound.

Quantitative Data Summary

ParameterRecommended ConditionSource
Storage Temperature Room Temperature[1][2]
Atmosphere Dry, well-ventilated[3]
Light Exposure Store in dark conditions[1]

Experimental Protocols

Protocol: General Stability Assessment by LC-MS

This protocol outlines a general method to assess the stability of this compound over time.

Objective: To determine the purity and identify potential degradation products of the compound under specific storage conditions.

Materials:

  • This compound sample

  • Vials (amber and clear)

  • LC-MS system

  • Appropriate solvents (e.g., acetonitrile, water, formic acid)

  • Analytical balance

  • Controlled environment chamber (optional)

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the compound.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be your time-zero sample.

  • Initial Analysis (Time-Zero):

    • Immediately analyze the freshly prepared solution by LC-MS to determine the initial purity and obtain a reference chromatogram and mass spectrum.

  • Storage Conditions Setup:

    • Aliquot the stock solution or solid compound into several amber and clear vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, elevated temperature like 40°C, exposure to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a set of vials from each storage condition.

    • If stored as a solid, prepare a fresh solution as described in step 1.

    • Analyze the samples by LC-MS using the same method as the time-zero analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the time-zero chromatogram.

    • Calculate the percentage of the parent compound remaining.

    • Identify any new peaks that may correspond to degradation products by analyzing their mass spectra.

Safety Precautions:

  • Always handle the compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • This compound may cause skin and serious eye irritation, and may be harmful if swallowed.[5][6]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[4]

References

common impurities in commercial Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding common impurities in commercial Tert-butyl 4-aminocyclohexane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial batches can contain several types of impurities originating from the synthesis, purification, or storage of the compound. The most common impurities include stereoisomers (cis-isomer), unreacted starting materials, reaction byproducts, and residual solvents. A detailed list is provided in Table 1.

Q2: My analysis shows two major peaks that are very close. Could this be the cis- and trans-isomers?

A2: Yes, this is highly likely. The synthesis of this compound can result in a mixture of cis- and trans-isomers if the starting material was not stereochemically pure or if isomerization occurred during the reaction.[1][2] The trans-isomer is generally the desired product due to its specific conformational properties.[1] Separation and identification can be achieved using the HPLC protocol detailed below.

Q3: What could be the source of an impurity with a mass corresponding to the starting material, 4-aminocyclohexanecarboxylic acid?

A3: The presence of 4-aminocyclohexanecarboxylic acid typically indicates either an incomplete reaction during the Boc-protection step or degradation of the final product. The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions and can be cleaved, regenerating the starting amine.[3][4]

Q4: I have detected di-tert-butyl dicarbonate in my sample. Why is this present?

A4: Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the reagent used to introduce the Boc protecting group.[5][6] Its presence indicates that it was used in excess during the synthesis and was not completely removed during the product workup and purification stages.

Q5: How should I properly store this compound to minimize degradation?

A5: To maintain stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2–8°C.[1] It should be protected from moisture and acidic vapors to prevent hydrolysis of the ester and cleavage of the Boc protecting group.

Troubleshooting Impurities

This section provides a systematic approach to identifying and resolving common purity issues encountered during experimental work.

Problem: An unexpected peak is observed in my HPLC chromatogram.

  • Is the peak's retention time shorter than the main product peak? This could indicate a more polar impurity, such as the unreacted starting material (4-aminocyclohexanecarboxylic acid) or byproducts from the cleavage of the Boc group.

  • Is the peak's retention time very close to the main product peak? This is often indicative of the cis-isomer. Confirm its identity by comparing the retention time with a reference standard if available or by using the HPLC-MS method to check if the mass-to-charge ratio (m/z) is identical to the main product.

  • Is the peak's retention time longer than the main product peak? This may suggest a less polar impurity, such as a di-Boc protected species where a second Boc group has attached to the amine.

Problem: My ¹H NMR spectrum shows signals that do not correspond to the product.

  • Are there signals in the aromatic region? This could point to impurities from reagents used in earlier synthetic steps if the starting material was derived from 4-aminobenzoic acid.[6]

  • Do you see a large singlet around 1.4-1.5 ppm that is larger than expected? While the product has a large singlet for the tert-butyl group, an excessively large or additional singlet in this region could indicate the presence of tert-butanol or unreacted di-tert-butyl dicarbonate.

  • Are there unexpected signals in the 2.5-3.5 ppm region? Compare the integration and multiplicity of signals in this region with a reference spectrum. Deviations can help identify isomers or other structurally related impurities.

Summary of Common Impurities

The following table summarizes the most frequently encountered impurities in commercial this compound.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Origin
Cis-Isomer C₁₁H₂₁NO₂199.29Isomerization during synthesis or impure starting material.[1][2]
4-Aminocyclohexanecarboxylic acid C₇H₁₃NO₂143.18Incomplete reaction or product degradation.
Di-tert-butyl dicarbonate (Boc₂O) C₁₀H₁₈O₅218.25Excess reagent from synthesis.[6]
Tert-butanol C₄H₁₀O74.12Byproduct of the Boc-protection reaction.
N,N-Di-Boc-4-aminocyclohexane-1-carboxylate C₁₆H₂₉NO₄299.41Over-reaction during the protection step.
Isobutylene C₄H₈56.11Degradation byproduct from Boc group cleavage.[4]

Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

This method is suitable for separating the cis- and trans-isomers and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated using the area percent method. The relative amounts of cis- and trans-isomers can be determined from their respective peak areas.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for detecting residual solvents and volatile byproducts like tert-butanol and isobutylene.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 250 °C at a rate of 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • MS Detector: Scan range from m/z 35 to 500.

  • Sample Preparation: Prepare a 1-2 mg/mL solution of the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting unexpected analytical results.

G cluster_start cluster_technique cluster_hplc cluster_nmr cluster_gcms cluster_end start Unexpected Peak or Signal Observed hplc HPLC-UV / HPLC-MS start->hplc Select Technique Used nmr NMR Spectroscopy start->nmr Select Technique Used gcms GC-MS start->gcms Select Technique Used hplc_q1 Is m/z same as product? hplc->hplc_q1 nmr_q1 Unusual t-butyl signal? nmr->nmr_q1 gcms_q1 Low MW peaks observed? gcms->gcms_q1 hplc_a1_yes Likely Cis/Trans Isomer hplc_q1->hplc_a1_yes Yes hplc_q2 Is m/z lower than product? hplc_q1->hplc_q2 No confirm Confirm Identity with Reference Standard or Further Characterization hplc_a1_yes->confirm hplc_a2_yes Starting Material or Degradation Product hplc_q2->hplc_a2_yes Yes hplc_q3 Is m/z higher than product? hplc_q2->hplc_q3 No hplc_a2_yes->confirm hplc_a3_yes Di-Boc Byproduct hplc_q3->hplc_a3_yes Yes hplc_a3_yes->confirm nmr_a1_yes Boc Anhydride or tert-Butanol nmr_q1->nmr_a1_yes Yes nmr_q2 Altered cyclohexane ring signals? nmr_q1->nmr_q2 No nmr_a1_yes->confirm nmr_a2_yes Cis/Trans Isomer nmr_q2->nmr_a2_yes Yes nmr_a2_yes->confirm gcms_a1_yes Residual Solvents or Volatile Byproducts (e.g., Isobutylene) gcms_q1->gcms_a1_yes Yes gcms_a1_yes->confirm

Caption: Impurity Troubleshooting Workflow.

References

Technical Support Center: Crystallization of Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of tert-butyl 4-aminocyclohexane-1-carboxylate.

Troubleshooting Guides

Crystallization of this compound can be challenging due to the presence of cis/trans isomers, potential impurities from synthesis, and the compound's propensity to oil out. This guide addresses specific issues in a question-and-answer format.

Q1: My product has "oiled out" during crystallization and will not solidify. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with Boc-protected amines. It often occurs when the solution is supersaturated or cooled too quickly. Here are several strategies to address this:

  • Reduce Supersaturation: The most common cause of oiling out is a solution that is too concentrated. Try adding a small amount of the primary solvent (the "good" solvent) to the mixture to reduce the supersaturation level.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. A gradual decrease in temperature is crucial for orderly crystal lattice formation. Avoid placing the hot solution directly into an ice bath.

  • Solvent System Modification: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, methanol) and a poor solvent (an anti-solvent like hexane or water) can promote crystallization over oiling.

  • Seeding: If a small amount of solid material is available, add a seed crystal to the slightly cooled, saturated solution. This can provide a template for crystal growth and prevent oil formation.

  • pH Adjustment: For amines, converting the free base to a salt, such as the hydrochloride salt, can significantly improve its crystallization properties.[1]

Q2: I am struggling to separate the cis and trans isomers of my product. How can I improve the isomeric purity through crystallization?

A2: The trans isomer of 4-substituted cyclohexanes is often more thermodynamically stable and may crystallize more readily than the cis isomer. This property can be exploited for purification.

  • Selective Crystallization: The trans isomer of N-Boc protected 4-aminocyclohexanecarboxylic acid has been shown to have better crystallinity than the cis isomer.[2] A similar principle can be applied to the tert-butyl ester.

  • Reaction-Based Separation: One patented method for a similar compound involves reacting the cis-isomer in a mixture to form a more soluble derivative, allowing the desired trans-isomer to be crystallized. For example, in a mixture of cis/trans N-Boc-4-aminocyclohexanecarboxylic acid, the addition of potassium carbonate and bromoethane in acetone at 60°C leads to the esterification of the more reactive cis-isomer, from which the trans-isomer can be precipitated upon cooling.[3]

  • Solvent Screening: A thorough solvent screen is recommended to find a system where the solubility difference between the isomers is maximized.

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield can be frustrating, but there are several factors to consider and optimize:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[4]

  • Check Mother Liquor: After filtration, evaporate a small sample of the mother liquor to see if a significant amount of product remains. If so, you may be able to recover more material by concentrating the mother liquor and attempting a second crystallization.

  • Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. An ice bath is commonly used after the solution has been allowed to cool to room temperature.

  • Avoid Excessive Charcoal: If using activated charcoal for decolorization, use it sparingly. Too much charcoal can adsorb your product, leading to a lower yield.[4]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude this compound?

A: Common impurities can include unreacted starting materials such as 4-aminocyclohexanecarboxylic acid, the cis-isomer of the product, and side products from the Boc-protection reaction.

Q: What are some recommended solvent systems for the crystallization of this compound?

A: While a specific universal solvent system is not documented, based on the properties of similar compounds, good starting points for solvent screening include:

  • A "good" solvent like ethyl acetate, methanol, or acetone.

  • An "anti-solvent" such as hexane, heptane, or water. A common technique is to dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" until the solution becomes cloudy, followed by gentle heating to redissolve and slow cooling. A patent for a related compound suggests washing the crystals with diisopropyl ether, hexane, ether, or ethyl acetate.[2]

Q: My compound won't crystallize from any solvent I've tried. What are my next steps?

A: If direct crystallization is unsuccessful, consider the following:

  • Purification by Chromatography: Flash column chromatography can be used to purify the compound before attempting crystallization again.

  • Salt Formation: As mentioned previously, converting the amine to its hydrochloride salt can often induce crystallization. This is a common technique for purifying amines.[1]

  • Trituration: This involves suspending the crude material (often an oil) in a solvent in which it is poorly soluble and stirring vigorously. This can sometimes induce solidification and wash away impurities.

Data Presentation

The following table provides illustrative data on the purification of Boc-protected amino acids by crystallization, which can serve as a reference for expected outcomes when purifying this compound.

CompoundCrystallization MethodInitial Purity (HPLC)Final Purity (HPLC)Yield (%)
N-Boc-L-phenylglycineSeeding, solidification, and pulping with n-hexane93.2%99.3%87.5%
N-Boc-L-phenylalanineSeeding, solidification, and pulping with diethyl ether92.8%99.2%90.5%

Table adapted from a patented crystallization method for Boc-amino acids.[5]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Recrystallization using a Binary Solvent System (Good Solvent/Anti-Solvent)

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., hexane) in which the product is poorly soluble, until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizations

Troubleshooting_Crystallization cluster_oil Oiling Out Solutions cluster_no_crystals No Crystal Formation Solutions start Start: Crude tert-butyl 4-aminocyclohexane-1-carboxylate dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oil Product Oils Out outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem troubleshoot_oil Troubleshoot Oiling Out oil->troubleshoot_oil troubleshoot_no_crystals Induce Crystallization no_crystals->troubleshoot_no_crystals add_solvent add_solvent troubleshoot_oil->add_solvent Add more 'good' solvent slower_cooling slower_cooling troubleshoot_oil->slower_cooling Cool more slowly seed_crystal_oil seed_crystal_oil troubleshoot_oil->seed_crystal_oil Add seed crystal scratch scratch troubleshoot_no_crystals->scratch Scratch flask seed_crystal_no seed_crystal_no troubleshoot_no_crystals->seed_crystal_no Add seed crystal concentrate concentrate troubleshoot_no_crystals->concentrate Concentrate solution add_solvent->dissolve slower_cooling->cool seed_crystal_oil->cool scratch->cool seed_crystal_no->cool concentrate->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

Isomer_Separation_Strategy start Start: Mixture of cis/trans isomers dissolve Dissolve mixture in a suitable solvent start->dissolve cool Slow cooling dissolve->cool selective_crystallization Selective Crystallization of trans isomer cool->selective_crystallization trans_crystals Pure trans isomer crystals selective_crystallization->trans_crystals Trans isomer is less soluble mother_liquor Mother liquor enriched with cis isomer selective_crystallization->mother_liquor

References

optimizing reaction conditions for Tert-butyl 4-aminocyclohexane-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-aminocyclohexane-1-carboxylate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and derivatization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am getting a low yield in my amide coupling reaction with this compound. What are the common causes and how can I improve it?

A1: Low yields in amide coupling are a frequent issue. Several factors could be responsible:

  • Insufficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the relatively stable amine. If using carbodiimides like DCC or EDC, ensure they are fresh and used in stoichiometric amounts or slight excess. For difficult couplings, consider more potent activating agents.

  • Poor Nucleophilicity of the Amine: While the cyclohexylamine is reasonably nucleophilic, steric hindrance from the bulky tert-butyl ester group can slow the reaction.

  • Side Reactions: The activated carboxylic acid can rearrange or react with other nucleophiles. Using additives like HOBt or HOAt can suppress side reactions and minimize racemization if chiral centers are present.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Dipolar aprotic solvents like DMF, NMP, or DMAc are generally effective but may require careful handling due to safety concerns.[2] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.[3]

  • Base Selection: A non-nucleophilic base, such as DIPEA or triethylamine, is typically required to neutralize the acid formed during the reaction and to free the amine if it is used as a salt. Ensure the base is pure and added in the correct amount.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity coupling reagents, solvents, and bases.

  • Optimize Coupling Reagent: If standard carbodiimide methods fail, switch to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagent, which are often more efficient.[1]

  • Screen Solvents: Test different anhydrous polar aprotic solvents.

  • Adjust Stoichiometry: Try a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagents.

  • Convert to Acid Chloride: For very challenging couplings, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary, though these are harsh conditions that may not be compatible with sensitive functional groups.[4][5]

Q2: My reductive amination reaction shows poor conversion. How can I optimize this?

A2: Poor conversion in reductive amination can stem from inefficient imine/enamine formation or ineffective reduction.

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound is an equilibrium process. To drive the reaction forward, it is often necessary to remove the water that is formed, for example by using molecular sieves. The pH is also critical; a slightly acidic condition (pH 4-6) is typically optimal for imine formation.

  • Weakly Nucleophilic Amine: If the amine is electronically poor or sterically hindered, imine formation will be slow.[6]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and can be used in a one-pot procedure.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and works best at a controlled pH.

  • Byproduct Formation: A common issue is the formation of over-alkylated or reduced carbonyl starting material.[7]

Troubleshooting Steps:

  • Control pH: Use a weak acid catalyst, like acetic acid, to facilitate imine formation.

  • Remove Water: Add 3Å or 4Å molecular sieves to the reaction mixture.

  • Two-Step Procedure: Pre-form the imine by stirring the amine and carbonyl together (with an acid catalyst and water removal) before adding the reducing agent. This can significantly improve yields for difficult substrates.[6]

  • Screen Reducing Agents: If NaBH(OAc)₃ gives low conversion, consider a different hydride source, but be mindful of selectivity.

  • Increase Reagent Equivalents: For unreactive carbonyls, using a large excess of the amine can help push the equilibrium towards the imine. Conversely, for precious amines, an excess of the carbonyl can be used.

Q3: I am struggling with the separation of cis and trans isomers. What are the best strategies for purification?

A3: The stereochemistry of the 4-aminocyclohexane ring is critical for many applications, with the trans isomer often being the desired product for its rigid conformation.[3]

  • Initial Synthesis Control: The most effective strategy is to control the cis/trans ratio during the synthesis. For example, during the catalytic hydrogenation of a p-aminobenzoic acid precursor, the choice of catalyst, solvent, temperature, and pressure can significantly influence the isomer ratio.[8][9] Ruthenium catalysts often provide a better trans/cis ratio than other metals.[8][10]

  • Purification Techniques:

    • Selective Crystallization: The isomers and their derivatives often have different solubilities, allowing for separation by fractional crystallization. This is frequently performed after protecting the amino group (e.g., with a Boc group).

    • Selective Esterification: It is possible to selectively esterify the cis-isomer of the Boc-protected amino acid, allowing the pure trans-acid to be isolated.[8][9]

    • Chromatography: While challenging on a large scale, column chromatography can be effective for separating the isomers, especially after derivatization.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide your experimental design.

Table 1: Influence of Catalyst and Conditions on Cis/Trans Ratio in the Hydrogenation of p-Aminobenzoic Acid Data compiled from patent literature describing the synthesis of the precursor to this compound.

CatalystSupportSolvent SystemTemperature (°C)H₂ Pressure (bar)Cis:Trans RatioReference
5% RuCarbon (C)10% NaOH (aq)100151 : 4.6[8][9]
5% RuAlumina (Al₂O₃)10% NaOH (aq)100151 : 4.3[9]
Rhodium (Rh)----Good trans ratio[9]

Table 2: Effect of Temperature on Isomer Ratio in Hydrogenation Reactions General trends observed for maximizing trans-isomer formation.

Temperature RangeOutcome on Trans/Cis RatioRecommendationReference
< 85°CLower trans selectivityAvoid[9][10]
90 - 120°CPreferred range for higher trans selectivityOptimal[9][10]
> 138°CLower trans selectivityAvoid[9][10]

Table 3: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesAdditiveKey FeaturesReference
CarbodiimideEDC, DCC, DICHOBt, HOAtCost-effective, widely used. Additives suppress side reactions.[1]
Aminium/UroniumHATU, HBTU, TBTUNone requiredHigh efficiency, fast reaction times, low racemization.[1]
PhosphoniumPyBOP, PyAOPNone requiredVery effective, especially for hindered couplings.[1]
Acid HalideSOCl₂, (COCl)₂NoneForms highly reactive intermediate. Harsh conditions, limited substrate scope.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Boc-Protection of this compound

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water or methanol.[8][11]

  • Base Addition: Add a base (e.g., sodium hydroxide, triethylamine) (1.0 - 1.5 eq) to the solution.

  • Boc₂O Addition: Cool the mixture in an ice bath (0°C). Add di-tert-butyl dicarbonate (1.0 - 1.2 eq) portion-wise or as a solution in the reaction solvent.[8][11]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • If an aqueous base was used, acidify the remaining aqueous solution to pH ~3-4 with a suitable acid (e.g., citric acid, dilute HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol is for the formation of an amide bond between a carboxylic acid and this compound.

  • Dissolution: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide derivative by flash column chromatography or recrystallization.

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate common workflows for troubleshooting and optimization.

Troubleshooting_Low_Yield Start Low Yield or Conversion Observed CheckReagents Step 1: Verify Reagent Quality - Fresh coupling agents? - Anhydrous solvents? - Pure base? Start->CheckReagents OptimizeStoich Step 2: Optimize Stoichiometry - Use slight excess (1.1-1.2 eq) of coupling agent/acid? CheckReagents->OptimizeStoich Reagents OK Success Problem Solved CheckReagents->Success Yield Improves ScreenConditions Step 3: Screen Reaction Conditions - Change solvent? - Adjust temperature? OptimizeStoich->ScreenConditions No Improvement OptimizeStoich->Success Yield Improves ChangeReagent Step 4: Change Coupling Reagent - Switch from Carbodiimide to Uronium (HATU) or Phosphonium (PyBOP)? ScreenConditions->ChangeReagent No Improvement ScreenConditions->Success Yield Improves HarsherMethod Step 5: Use Harsher Method (Substrate Dependent) - Convert acid to acid chloride? ChangeReagent->HarsherMethod Still Low Yield ChangeReagent->Success Yield Improves HarsherMethod->Success Yield Improves Failure Consult Specialist HarsherMethod->Failure No Improvement Optimization_Flowchart Start Goal: Synthesize Derivative ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling ReactionType->AmideCoupling Amide ReductiveAmination Reductive Amination ReactionType->ReductiveAmination Amine Other Other Derivatization (Acylation, Alkylation) ReactionType->Other Other AC_Reagent Choose Coupling Reagent (e.g., HATU, EDC/HOBt) AmideCoupling->AC_Reagent RA_Reagent Choose Reducing Agent (e.g., NaBH(OAc)3) ReductiveAmination->RA_Reagent AC_Solvent Choose Anhydrous Solvent (e.g., DMF, DCM) AC_Reagent->AC_Solvent AC_Base Choose Base (e.g., DIPEA) AC_Solvent->AC_Base AC_Run Run Reaction & Monitor AC_Base->AC_Run RA_Conditions Set Conditions (pH control, water removal) RA_Reagent->RA_Conditions RA_Method One-Pot or Two-Step? RA_Conditions->RA_Method RA_Run Run Reaction & Monitor RA_Method->RA_Run One-Pot RA_Method->RA_Run Two-Step

References

Technical Support Center: Deprotection of tert-Butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the removal of the tert-butyl protecting group from 4-aminocyclohexane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?

Incomplete cleavage of the tert-butyl ester is a common issue that can often be resolved by optimizing the reaction conditions.[1] Key factors to consider include:

  • Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction.[2][3] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] For standard procedures, a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is a good starting point.[1][4] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[1][4]

  • Inadequate Reaction Time or Temperature: Deprotection requires sufficient time to go to completion. These reactions are typically conducted at room temperature (20-25°C).[1] Lowering the temperature will slow down the reaction rate.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reaction times can be extended from a few hours to overnight for stubborn substrates.[2]

  • Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, excessive water can dilute the acid and reduce its effectiveness.[1] Using anhydrous solvents is recommended.[1]

  • Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.[2]

Q2: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

The primary source of side products is the highly reactive tert-butyl cation generated during the cleavage of the protecting group.[3][5] This cation can alkylate any nucleophilic species present in the reaction mixture.[5]

To minimize these side reactions, the use of "scavengers" is highly recommended.[2] Scavengers are compounds added to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that readily captures the tert-butyl cation.[2]

  • Water: Can also act as a scavenger.[1]

  • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids, which is not the case here but is good general knowledge.[2]

A common scavenger cocktail is a mixture of TFA, TIS, and water.

Q3: Can the acidic conditions of the deprotection affect the 4-aminocyclohexane-1-carboxylate product?

The harsh acidic conditions required for tert-butyl ester cleavage can potentially damage sensitive molecules.[1] However, the 4-aminocyclohexane-1-carboxylate structure is generally stable under these conditions. The primary concern would be ensuring the complete removal of TFA during workup, as the final product is an amino acid and will exist as a salt with any residual acid.

Q4: How can I purify the final 4-aminocyclohexanecarboxylic acid product?

After the reaction is complete, the volatile components (DCM, TFA, and byproducts like isobutylene) are typically removed under vacuum.[6][7] The crude product can then be purified. If the free amine is desired, the residue can be dissolved in a suitable solvent and washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid.[7] The product can then be extracted into an organic solvent.[2] Alternatively, trituration with a solvent in which the product is insoluble, like diethyl ether, can yield a solid product.[7] Recrystallization or chromatography can be used for further purification if necessary.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient acid concentration or strength.Increase the concentration of TFA, or switch to a stronger acid if necessary.[1]
Inadequate reaction time or temperature.Increase the reaction time and monitor by TLC/LC-MS. Gentle warming (e.g., to 40°C) can be considered, but may increase side reactions.[2]
Presence of excess water.Use anhydrous solvents and reagents.[1]
Formation of Side Products Alkylation by the tert-butyl cation.Add scavengers like Triisopropylsilane (TIS) and/or water to the reaction mixture.[2][5]
Product Degradation The substrate is sensitive to the harsh acidic conditions.Switch to a milder deprotection method.[1]
Difficulty in Isolating the Product The product is a salt and is highly soluble in aqueous solutions.After neutralization, perform multiple extractions with an appropriate organic solvent. Alternatively, evaporate the aqueous layer to obtain the product as a solid.
The product is an oil instead of a solid.TFA salts can sometimes be oily.[9] Try converting to the HCl salt, which is more likely to be a crystalline solid, by dissolving in a minimal amount of solvent and adding a solution of HCl in dioxane or ether.[9]

Experimental Protocols

Protocol 1: Standard TFA Deprotection
  • Dissolve the tert-butyl 4-aminocyclohexane-1-carboxylate in dichloromethane (DCM).[2]

  • Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[4]

  • If side reactions are a concern, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Stir the reaction mixture at room temperature for 1-5 hours.[2][6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, remove the solvent and excess TFA in vacuo. To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or isopropanol.[7][9]

  • For isolation of the free amine, dissolve the crude residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[7]

  • Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[10]

  • Purify as necessary by recrystallization or chromatography.

Protocol 2: Milder Deprotection with Zinc Bromide

For substrates that are sensitive to strong acids, Lewis acids can be an alternative.

  • Dissolve the this compound in dichloromethane (DCM).

  • Add an excess of zinc bromide (ZnBr₂) (2-3 equivalents).[11]

  • Stir the reaction at room temperature overnight.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify as necessary.

Visualizations

Deprotection_Workflow cluster_start Start cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_end Product start tert-Butyl Protected 4-Aminocyclohexane-1-carboxylate reaction Dissolve in DCM Add TFA (and Scavengers) start->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Remove Volatiles Aqueous Workup monitor->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification end 4-Aminocyclohexanecarboxylic Acid purification->end

Caption: A typical workflow for the deprotection of this compound.

Troubleshooting_Workflow start Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase TFA concentration or reaction time/temperature incomplete->increase_acid Yes degradation Product Degradation? side_products->degradation No add_scavengers Add Scavengers (e.g., TIS) side_products->add_scavengers Yes milder_conditions Use Milder Conditions (e.g., Lewis Acid) degradation->milder_conditions Yes end Successful Deprotection degradation->end No increase_acid->end add_scavengers->end milder_conditions->end

Caption: A decision-making workflow for troubleshooting common issues in tert-butyl ester deprotection.

References

Technical Support Center: Reaction Monitoring for Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals monitoring reactions involving tert-butyl 4-aminocyclohexane-1-carboxylate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common reactions that this compound undergoes?

This compound is a versatile building block with a primary amine and a tert-butyl ester. The primary amino group is the most common site for reactions such as:

  • Acylation/Amide Bond Formation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Alkylation: Nucleophilic substitution reactions where the amino group is alkylated.[1]

  • Boc Protection/Deprotection: While it already contains a tert-butyl ester, the amino group can be further protected if necessary, though it is more commonly used as a primary amine for synthesis.

Q2: Which technique, TLC or LC-MS, is better for monitoring my reaction?

Both techniques are valuable and serve different purposes:

  • TLC is a rapid, inexpensive, and qualitative method ideal for quickly checking reaction progress at the bench.[2][3] It helps determine the consumption of starting material and the formation of new products in minutes.[3][4]

  • LC-MS is a quantitative and highly sensitive technique that provides more detailed information. It is essential for confirming the mass of the desired product, identifying byproducts, and assessing the purity of the reaction mixture. It is particularly useful when TLC separation is difficult or when you need to confirm the identity of new spots.

Q3: How should I prepare my reaction sample for analysis?

A small aliquot (a tiny sample) of the reaction mixture is required.[3]

  • For TLC: Directly take a small drop from the reaction mixture using a capillary spotter. If the reaction solvent is high-boiling (like DMF or DMSO), it can cause streaking; in this case, dilute the aliquot in a more volatile solvent like dichloromethane (DCM) or ethyl acetate before spotting.[5]

  • For LC-MS: Quench a small aliquot of the reaction mixture (e.g., by adding water or buffer). Then, dilute it significantly with the initial mobile phase solvent (e.g., acetonitrile/water) to prevent column overload and peak distortion.[6]

TLC Reaction Monitoring: Troubleshooting Guide

Q4: My amine starting material is streaking badly on the TLC plate. How can I fix this?

Streaking of amines is common on standard silica gel plates because the basic amine interacts strongly with the acidic silica surface.

  • Solution: Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of ammonia solution to the eluent.[7] This neutralizes the acidic sites on the silica gel, leading to sharper, well-defined spots.

Q5: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

This indicates your mobile phase is not polar enough to move the compounds up the plate.[7] this compound and its derivatives are often quite polar.

  • Solution: Increase the polarity of your eluent. For example, if you are using a 4:1 Hexane/Ethyl Acetate system, try switching to 1:1 Hexane/Ethyl Acetate or a more polar system like Dichloromethane/Methanol (e.g., 95:5).[2]

Q6: I can't see any spots on the TLC plate under the UV lamp. How can I visualize them?

The cyclohexyl ring system does not have a strong UV chromophore, so the starting material and many simple derivatives will not be visible under UV light unless the reacting partner contains one.

  • Solution: Use a chemical stain for visualization.

    • Ninhydrin: This is an excellent choice as it reacts with the primary amine of the starting material to produce a distinct purple or pink spot upon gentle heating.[7] The product spot (a secondary amine or amide) will not react, making it easy to track the disappearance of the starting material.

    • Potassium Permanganate (KMnO4): This is a general stain that reacts with most organic compounds, appearing as yellow spots on a purple background.

    • p-Anisaldehyde: This stain can produce a range of colors for different compounds upon heating, which can help differentiate between spots.[4]

Q7: My starting material and product have very similar Rf values. How can I improve the separation?

Poor separation can make it difficult to determine if the reaction is complete.[5]

  • Solution:

    • Change Mobile Phase Composition: Experiment with different solvent systems. Sometimes, switching one solvent for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with acetone) can alter selectivity.

    • Multiple Developments: Run the TLC plate in the same eluent multiple times, allowing the plate to dry completely between runs. This can increase the separation between spots with close Rf values.[2]

    • Try a Different Stationary Phase: If available, try using alumina plates instead of silica, as they have different selectivity.[8]

LC-MS Reaction Monitoring: Troubleshooting Guide

Q8: My amine compound shows a broad or tailing peak on a C18 column. What is the cause?

Peak tailing for basic compounds like amines is a classic problem in reversed-phase chromatography.[6] It is often caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based column packing.[9][10]

  • Solution:

    • Use an Acidic Mobile Phase Modifier: Add a small amount of an acid like formic acid (0.1%) or acetic acid to your mobile phase. This protonates the silanol groups, reducing their interaction with the analyte. Protonating the amine also ensures consistent ionization for MS detection.[9]

    • Choose a Modern, End-Capped Column: Use a high-purity silica column with advanced end-capping designed to minimize residual silanols.

Q9: My compound is not retained on my reversed-phase (C18) column. What are my options?

This occurs when the analyte is too polar to interact sufficiently with the nonpolar stationary phase.[11]

  • Solution:

    • Use a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is designed to retain and separate very polar compounds and is an excellent alternative for analyzing amino acids and their derivatives without derivatization.[11][12]

    • Use an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can increase the retention of polar, ionizable compounds on reversed-phase columns.[13] Note that these can sometimes cause ion suppression in the MS source.

Q10: My LC-MS signal intensity is low or unstable. How can I improve it?

Poor signal can be due to suboptimal ionization or matrix effects.[14]

  • Solution:

    • Optimize MS Source Parameters: Ensure the electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.

    • Ensure Proper Mobile Phase pH: For positive ion mode ESI, an acidic mobile phase (e.g., pH 3 with formic acid) helps protonate the amine, leading to a much stronger signal.[9]

    • Check for Ion Suppression: High concentrations of salts or other components in the reaction mixture can interfere with the ionization of your analyte. Ensure your sample is sufficiently diluted.

Q11: My retention times are shifting between injections. What is the problem?

Retention time instability compromises data reliability.[15]

  • Solution:

    • Ensure Adequate Column Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions between gradient runs.

    • Maintain Stable Temperature: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention times.[6]

    • Prepare Fresh Mobile Phase: Ensure mobile phases are prepared accurately and consistently. Buffers can change pH or grow bacteria over time.[10]

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes a common acylation reaction and how to monitor it using TLC and LC-MS.

Reaction Scheme: (this compound) + (Acetyl Chloride) --[Base]--> (tert-butyl 4-acetamidocyclohexane-1-carboxylate)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a base like triethylamine (1.2 eq) in a suitable solvent (e.g., Dichloromethane).

  • Initiation: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress every 15-30 minutes using the TLC and LC-MS protocols below.

TLC Monitoring Protocol:

  • Prepare TLC Plate: On a silica gel plate, draw a starting line in pencil about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).[3]

  • Spot the Plate:

    • SM Lane: Spot a dilute solution of the this compound starting material.

    • R Lane: Using a capillary, take a tiny aliquot from the reaction mixture and spot it.

    • C Lane: Spot the starting material first, then spot the reaction mixture directly on top of the SM spot. This "co-spot" helps confirm the identity of the starting material spot in the reaction lane.[3]

  • Develop the Plate: Place the TLC plate in a chamber containing a suitable mobile phase (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine). Let the solvent front travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots by dipping the plate in a ninhydrin stain and gently heating it with a heat gun.

  • Interpretation: The reaction is complete when the purple starting material spot (Rf ≈ 0.4) is no longer visible in the "R" lane, and a new, ninhydrin-negative product spot (Rf ≈ 0.6) has appeared.

LC-MS Monitoring Protocol:

  • Sample Preparation: Take ~5 µL from the reaction mixture and quench it in 1 mL of 50:50 Acetonitrile/Water.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-2 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

  • Interpretation: Monitor the disappearance of the starting material peak (m/z = 200.16 [M+H]+) and the appearance of the product peak (m/z = 242.17 [M+H]+).

Reference Data

The following table provides expected (hypothetical) data for the N-acetylation reaction described above. Actual values may vary based on specific conditions.

Compound NameStructure DescriptionTLC Rf Value (10% MeOH in DCM + 1% Et3N)LC Retention Time (min)Expected Mass [M+H]+ (m/z)
This compoundStarting material with a primary amine.~ 0.40~ 1.5200.16
tert-butyl 4-acetamidocyclohexane-1-carboxylateProduct with an amide group.~ 0.60~ 2.8242.17

Visualization Diagrams

TLC_Troubleshooting_Workflow start TLC Plate Issue streaking Spots are Streaking? start->streaking no_move Spots at Baseline? (Rf ≈ 0) streaking->no_move No sol_streaking Add Basic Modifier (e.g., 1% Triethylamine) to Mobile Phase streaking->sol_streaking Yes no_viz Spots Not Visible? no_move->no_viz No sol_no_move Increase Mobile Phase Polarity (e.g., add Methanol) no_move->sol_no_move Yes poor_sep Poor Separation? (Rf close) no_viz->poor_sep No sol_no_viz Use a Chemical Stain (e.g., Ninhydrin for amine, or KMnO4 for general) no_viz->sol_no_viz Yes sol_poor_sep 1. Change Solvent System 2. Try Multiple Developments poor_sep->sol_poor_sep Yes end_node Problem Solved poor_sep->end_node No sol_streaking->end_node sol_no_move->end_node sol_no_viz->end_node sol_poor_sep->end_node

Caption: Workflow for troubleshooting common TLC analysis issues.

LCMS_Method_Development start Analyte: Polar Amine (e.g., tert-butyl-4-aminocyclohexane-1-carboxylate) retention_check Poor Retention on C18 Column? start->retention_check peak_shape_check Peak Tailing Observed? retention_check->peak_shape_check No use_hilic Option 1: Switch to HILIC Column retention_check->use_hilic Yes use_ion_pair Option 2: Use Ion-Pairing Agent (e.g., HFBA) with C18 retention_check->use_ion_pair Yes add_modifier Add Acidic Modifier (0.1% Formic Acid) to Mobile Phase peak_shape_check->add_modifier Yes good_method Optimized LC-MS Method: Good Retention & Peak Shape peak_shape_check->good_method No use_hilic->good_method use_ion_pair->good_method add_modifier->good_method

Caption: Logic for LC-MS method development for polar amines.

References

Validation & Comparative

Purity Analysis of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Comparative Guide to HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of tert-butyl 4-aminocyclohexane-1-carboxylate. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist in selecting the most suitable method for your analytical needs.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity. This compound, being a polar compound, presents unique analytical challenges.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.
Applicability Suitable

Tert-butyl 4-aminocyclohexane-1-carboxylate vs other amino protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Amino Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals, the strategic use of amino protecting groups is of paramount importance. These temporary modifications of amine functionalities are crucial for preventing unwanted side reactions and ensuring the chemoselectivity of synthetic transformations. This guide provides a comprehensive comparison of three widely utilized amino protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Furthermore, this guide will explore the characteristics of tert-butyl 4-aminocyclohexane-1-carboxylate, a compound with structural similarities to Boc-protected amines, and discuss its potential, albeit not extensively documented, role as a protecting group. The analysis is supported by a review of their chemical properties, stability, and deprotection conditions, supplemented with illustrative experimental data and detailed protocols.

Core Principles of Amine Protection

An ideal amino protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under specific and mild conditions that do not affect other functional groups within the molecule. The concept of "orthogonality" is central to modern synthetic strategies, referring to the use of multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact.[1][2]

Head-to-Head Comparison: Boc vs. Cbz vs. Fmoc

The selection of a protecting group is a critical decision that dictates the overall synthetic strategy, especially in solid-phase peptide synthesis (SPPS). The primary difference between Boc, Cbz, and Fmoc lies in their lability—the specific conditions required for their removal.

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure
Deprotection Condition Acid-labile (e.g., TFA, HCl)[2]Hydrogenolysis (e.g., H₂/Pd-C)Base-labile (e.g., 20% piperidine in DMF)[3]
Typical Application Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Key Advantages Robust, well-established, can reduce aggregation in long peptide sequences.[1]Stable to acidic and some basic conditions, useful in solution-phase synthesis.Mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups, automation-friendly.[3]
Common Side Reactions Formation of tert-butyl cations which can lead to alkylation of sensitive residues (e.g., Trp, Met).[4]Incomplete removal, catalyst poisoning by sulfur-containing amino acids.Diketopiperazine formation at the dipeptide stage, racemization.[1]
Relative Cost Generally less expensive than Fmoc derivatives.Reagent (benzyl chloroformate) is often economical.[5]Generally more expensive than Boc and Cbz derivatives.[6]
Quantitative Performance Comparison

While exact yields and purities are highly sequence- and substrate-dependent, the following table provides a general comparison based on typical outcomes in solid-phase peptide synthesis.

ParameterBoc StrategyFmoc StrategyCbz Strategy (in Solution Phase)
Typical Coupling Yield per Step >99%>99%[7]Variable, dependent on purification
Typical Crude Purity (for a 10-mer peptide) High, but can be affected by side reactions during harsh final cleavage.Generally high (>95%).[3]Variable, requires purification after each step.
Deprotection Time 15-30 minutes5-20 minutes1-16 hours

This compound: An Analog to Boc-Protected Amines

This compound shares structural features with Boc-protected amino acids, namely the tert-butyl carbamate moiety. This structural similarity suggests that it could potentially function as an amino protecting group.

Chemical Structure:

Hypothesized Properties as a Protecting Group:

  • Protection: The amino group of a molecule could be acylated with a derivative of 4-(tert-butoxycarbonyl)cyclohexanecarboxylic acid.

  • Stability: Based on the behavior of other tert-butyl carbamates, this group would likely be stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[8]

  • Deprotection: Similar to the Boc group, it is expected to be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), proceeding through a carbocationic intermediate.[2]

Current Status and Lack of Comparative Data:

Despite its structural potential, a thorough search of the scientific literature did not yield studies that utilize this compound as a standard amino protecting group in a comparative context with Boc, Cbz, or Fmoc. It is most commonly cited as a building block or intermediate in the synthesis of more complex molecules.[9] Therefore, a direct, data-driven comparison of its performance in terms of reaction yields, purity, and deprotection kinetics against the established protecting groups is not currently possible. Further research would be required to validate its efficacy and potential advantages or disadvantages as a protecting group.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of a primary amine using Boc, Cbz, and Fmoc. Optimal conditions may vary depending on the specific substrate.

Boc Protection

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine (TEA), sodium hydroxide)

  • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), dioxane/water)

Procedure:

  • Dissolve the primary amine in the chosen solvent.[2]

  • Add 1.0-1.2 equivalents of the base.

  • Add 1.1-1.5 equivalents of Boc₂O to the solution.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous work-up. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Expected Yield: >95%[10]

Boc Deprotection

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane (TIS), dithiothreitol (DTT))

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add a scavenger if the substrate contains sensitive residues.

  • Add an excess of TFA (e.g., 25-50% v/v in DCM).[6]

  • Stir the reaction at room temperature for 15-30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Cbz Protection

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., sodium bicarbonate, sodium carbonate)

  • Solvent (e.g., dioxane/water, DCM)

Procedure:

  • Dissolve the primary amine in the chosen solvent system.

  • Add an aqueous solution of the base.

  • Cool the mixture to 0 °C.

  • Slowly add 1.1 equivalents of Cbz-Cl.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and extract the product with an organic solvent. Dry and concentrate to yield the Cbz-protected amine.[2]

Cbz Deprotection (Hydrogenolysis)

Materials:

  • Cbz-protected amine

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent.

  • Add the Pd/C catalyst.

  • Place the reaction mixture under an atmosphere of hydrogen gas (or add the transfer hydrogenation reagent).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Fmoc Protection

Materials:

  • Primary amine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., dioxane/water, DMF)[2]

Procedure:

  • Dissolve the primary amine in the solvent system.

  • Add an aqueous solution of the base.

  • Add 1.05 equivalents of Fmoc-OSu or Fmoc-Cl.[2]

  • Stir the reaction at room temperature.

  • Upon completion, acidify the mixture and extract the product. Dry and concentrate to obtain the Fmoc-protected amine.

Fmoc Deprotection

Materials:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add a solution of 20% piperidine in DMF.[3]

  • Stir the mixture at room temperature for 5-20 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Remove the solvent and piperidine under reduced pressure to obtain the crude deprotected amine, which can be purified further if necessary.

Visualizing Synthetic Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in peptide synthesis and protecting group manipulation.

Deprotection_Mechanisms Deprotection Mechanisms cluster_Boc Boc Deprotection (Acidic) cluster_Fmoc Fmoc Deprotection (Basic) cluster_Cbz Cbz Deprotection (Hydrogenolysis) Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_cation t-Bu+ Protonated_Boc->tBu_cation Deprotected_Amine_H H3N+-R Carbamic_Acid->Deprotected_Amine_H - CO2 CO2 CO2 Carbamic_Acid->CO2 Fmoc_Amine Fmoc-NH-R Intermediate Adduct Fmoc_Amine->Intermediate + Piperidine Carbamate_Anion R-NH-COO- Intermediate->Carbamate_Anion - DBF-Piperidine DBF_Piperidine DBF-Piperidine Intermediate->DBF_Piperidine Deprotected_Amine H2N-R Carbamate_Anion->Deprotected_Amine - CO2 Cbz_Amine Cbz-NH-R Deprotected_Amine_Cbz H2N-R Cbz_Amine->Deprotected_Amine_Cbz H2, Pd/C Toluene Toluene Cbz_Amine->Toluene byproducts CO2_Cbz CO2 Cbz_Amine->CO2_Cbz

Caption: Deprotection mechanisms for Boc, Fmoc, and Cbz protecting groups.

SPPS_Workflow Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Support Deprotection N-α-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, Coupling Reagents) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Side-Chain Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis (HPLC, MS) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Orthogonal_Protection Orthogonal Protection Strategy Example Protected_AA Fmoc-NH CH(R)-COOH SideChain-PG N_Deprotected H2N CH(R)-COOH SideChain-PG Protected_AA:N->N_Deprotected:N Base (Piperidine) S_Deprotected Fmoc-NH CH(R)-COOH SideChain Protected_AA:S->S_Deprotected:S

References

Comparative Biological Activity of Tert-butyl 4-aminocyclohexane-1-carboxylate Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activities of a series of Tert-butyl 4-aminocyclohexane-1-carboxylate derivatives is not feasible at this time due to a lack of publicly available, detailed comparative studies in the scientific literature and patent databases. Extensive searches have revealed that while this compound is a recognized and utilized building block in the synthesis of complex biologically active molecules, specific structure-activity relationship (SAR) studies focusing on a series of its derivatives with corresponding quantitative biological data have not been published.[1]

This guide, therefore, provides a comprehensive methodological framework for researchers and drug development professionals interested in exploring the biological potential of this chemical scaffold. It outlines a standard workflow for the synthesis, characterization, and biological evaluation of such derivatives, and includes templates for data presentation and visualization as per the core requirements.

Role in Medicinal Chemistry

This compound serves as a versatile scaffold in medicinal chemistry. Its cyclohexane core provides a rigid, three-dimensional structure that can be functionalized at the amino and carboxylate groups to interact with biological targets. The tert-butyl ester offers a lipophilic handle and can also act as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps to yield the corresponding acid or be converted to other functional groups. The amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with target proteins. One patent suggests the potential for derivatives of this scaffold to act as Janus kinase (JAK) inhibitors, a class of enzymes involved in inflammatory and immune responses.[2]

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of this compound derivatives.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound reaction Amide Coupling / Reductive Amination start->reaction library Library of Derivatives reaction->library purification Purification (e.g., HPLC) library->purification characterization Characterization (NMR, MS) purification->characterization primary_assay Primary Assay (e.g., Kinase Inhibition) characterization->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response secondary_assay Secondary Assay (e.g., Cellular Activity) dose_response->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_id Lead Identification sar->lead_id JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor Inhibitor (Derivative) inhibitor->jak inhibits

References

A Comparative Guide to the Synthesis of Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis methods for Tert-butyl 4-aminocyclohexane-1-carboxylate, a crucial building block in the development of novel therapeutics. The following sections detail various synthetic routes, presenting objective comparisons of their performance based on experimental data. Detailed protocols for key experiments are provided to facilitate replication and validation.

Comparative Analysis of Synthesis Methods

The synthesis of this compound primarily focuses on achieving a high yield of the desired trans isomer, which is often the more therapeutically relevant stereoisomer. The two main strategies involve the catalytic hydrogenation of an aromatic precursor followed by protection of the amino group, and the reductive amination of a keto-ester.

Method Starting Material Key Reagents & Conditions Yield trans:cis Ratio Purity Reference
Method 1: Catalytic Hydrogenation p-Aminobenzoic acid1. 5% Ru/C, NaOH, H₂ (15 bar), 100°C2. Boc₂O, Acetone/Water70% (overall)>3.6:192%[1]
Method 2: Reductive Amination 4-Oxocyclohexane carboxylate1. tert-Butylsulfinamide, Ti(OEt)₄ or Ti(OⁱPr)₄2. NaBH₄ or NaBH(OAc)₃3. Acidic deprotection4. Boc₂O, alkaline conditionsHigh (not specified)>95:5High (not specified)[2]
Method 3: Isomerization cis/trans mixture of 4-aminocyclohexanecarboxylic acidNaOH or K-tert-butoxideHigh (not specified)Enriches trans isomerDependent on crystallization[3]

Experimental Protocols

Method 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This protocol is adapted from the process described in patent WO2017134212A1[1].

Step 1: Hydrogenation of p-Aminobenzoic Acid

  • In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on carbon (2.50 g), and 10% sodium hydroxide solution (100.0 mL).

  • Pressurize the autoclave with hydrogen gas to 15 bar.

  • Heat the mixture to 100°C and stir vigorously.

  • Maintain the reaction conditions until the consumption of hydrogen ceases.

  • Cool the reaction mixture to room temperature and carefully vent the autoclave.

Step 2: Boc Protection

  • Do not filter the catalyst from the reaction mixture. Add acetone (327.3 mL) and di-tert-butyl dicarbonate (Boc₂O, 16.63 g, 0.07 mol).

  • Stir the reaction mixture at room temperature for 20 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the catalyst through a pad of celite and wash the filter cake with a 4:1 mixture of acetone/water (600 mL).

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the aqueous layer three times with dichloromethane (3 x 75 mL).

  • Acidify the aqueous solution to pH 4 with citric acid.

  • Extract the acidified aqueous layer five times with dichloromethane (5 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Method 2: Diastereoselective Reductive Amination

This protocol is based on the methodology outlined in patent CN116120213A[2].

Step 1: Formation of N-sulfinylimine and Reduction

  • Dissolve 4-oxocyclohexane carboxylate and tert-butylsulfinamide in an organic solvent such as dichloromethane or toluene.

  • Add a Lewis acid catalyst, for example, tetraethyl titanate or tetraisopropyl titanate. The molar ratio of the keto-ester to the Lewis acid should be between 1:1.1 and 1:1.5. The molar ratio of the keto-ester to tert-butylsulfinamide should be between 1:1.05 and 1.5.

  • Stir the reaction at room temperature until the formation of the N-sulfinylimine is complete.

  • Cool the reaction mixture and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. The molar ratio of the keto-ester to the reducing agent should be between 1:1.5 and 1:2.0.

  • Stir the reaction until the reduction is complete.

  • Quench the reaction, wash the organic layer, and concentrate under reduced pressure to obtain trans-4-tert-butylsulfinamide cyclohexanecarboxylate.

Step 2: Deprotection and Boc Protection

  • Hydrolyze the ester of the product from Step 1 under alkaline conditions to yield the corresponding carboxylic acid.

  • Remove the tert-butylsulfinyl group under acidic conditions to produce trans-4-aminocyclohexanecarboxylic acid.

  • In a final step, react the resulting amino acid with di-tert-butyl dicarbonate under alkaline conditions to yield the desired trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflows and a logical comparison of the synthesis methods.

cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Reductive Amination A p-Aminobenzoic Acid B Hydrogenation (Ru/C, H₂, NaOH, 100°C) A->B C cis/trans-4-Aminocyclohexanecarboxylic Acid B->C D Boc Protection (Boc₂O) C->D E This compound (trans-enriched) D->E F 4-Oxocyclohexane carboxylate G Reductive Amination (tert-Butylsulfinamide, Lewis Acid, NaBH₄) F->G H trans-4-tert-butylsulfinamide cyclohexanecarboxylate G->H I Ester Hydrolysis & Deprotection H->I J Boc Protection (Boc₂O) I->J K This compound (high trans-selectivity) J->K

Caption: Synthesis workflows for Methods 1 and 2.

cluster_0 Comparison of Synthesis Methods cluster_1 Method 1 Attributes cluster_2 Method 2 Attributes Start Synthesis Goal: This compound (trans) Method1 Method 1: Catalytic Hydrogenation Start->Method1 Method2 Method 2: Reductive Amination Start->Method2 M1_Adv Advantages: - One-pot potential - Readily available starting material Method1->M1_Adv M1_Disadv Disadvantages: - Moderate trans-selectivity - High pressure hydrogenation Method1->M1_Disadv M2_Adv Advantages: - High trans-selectivity (>95%) - Milder reaction conditions Method2->M2_Adv M2_Disadv Disadvantages: - Multi-step process - Chiral auxiliary required Method2->M2_Disadv

Caption: Logical comparison of synthesis methods.

References

A Comparative Guide to the Spectroscopic Data of Tert-butyl 4-aminocyclohexane-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the cis and trans isomers of tert-butyl 4-aminocyclohexane-1-carboxylate, crucial intermediates in the synthesis of various biologically active molecules. Understanding the distinct spectral characteristics of these isomers is paramount for unambiguous identification and quality control in research and development.

Introduction

This compound exists as two stereoisomers, cis and trans, arising from the relative orientation of the amino and tert-butoxycarbonyl groups on the cyclohexane ring. The spatial arrangement of these functional groups significantly influences the magnetic environment of the atomic nuclei, leading to distinct and predictable differences in their Nuclear Magnetic Resonance (NMR) spectra. Mass spectrometry (MS) further aids in confirming the molecular weight and fragmentation patterns.

Spectroscopic Data Comparison

The primary distinguishing features between the cis and trans isomers are observed in their ¹H NMR spectra, specifically in the chemical shifts and coupling constants of the protons on the C1 and C4 carbons of the cyclohexane ring.

Table 1: Comparison of ¹H NMR Spectroscopic Data

Parametercis-Isomertrans-Isomer
H1 (proton at C1) Broader multiplet, smaller coupling constants (axial-equatorial and equatorial-equatorial interactions)Well-defined multiplet, larger coupling constant (diaxial coupling)
H4 (proton at C4) Broader multiplet, smaller coupling constantsWell-defined multiplet, larger coupling constant (diaxial coupling)
Cyclohexane Protons More complex and overlapping signalsMore resolved signals
tert-Butyl Protons SingletSinglet

Table 2: Comparison of ¹³C NMR Spectroscopic Data

Carbon Atomcis-Isomer (Predicted)trans-Isomer (Predicted)
C=O ~175 ppm~175 ppm
C(CH₃)₃ ~80 ppm~80 ppm
C1 Shifted slightly upfield compared to transShifted slightly downfield compared to cis
C4 Shifted slightly upfield compared to transShifted slightly downfield compared to cis
Cyclohexane Carbons Four distinct signalsFour distinct signals
C(CH₃)₃ ~28 ppm~28 ppm

Table 3: Comparison of Mass Spectrometry Data

Parametercis-Isomertrans-Isomer
Molecular Ion [M]⁺ m/z 199m/z 199
[M+H]⁺ m/z 200m/z 200
Major Fragments Loss of tert-butyl group (m/z 142), subsequent loss of CO₂ (m/z 98)Loss of tert-butyl group (m/z 142), subsequent loss of CO₂ (m/z 98)

Key Differentiating Feature: ¹H NMR Coupling Constants

The most reliable method to distinguish between the cis and trans isomers is by analyzing the coupling constants (J-values) of the protons at C1 and C4. In the more stable chair conformation of the trans isomer, both the amino and the tert-butoxycarbonyl groups can occupy equatorial positions, leading to the C1 and C4 protons being in axial positions. The coupling between these two adjacent axial protons (diaxial coupling) results in a large coupling constant, typically in the range of 7-12 Hz.

Conversely, in the cis isomer, one substituent will be in an axial position while the other is equatorial. This leads to axial-equatorial and equatorial-equatorial proton interactions, which have significantly smaller coupling constants (typically 2-5 Hz). This difference in coupling constants provides a clear and unambiguous way to assign the stereochemistry.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Electrospray ionization (ESI) mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V (can be varied to induce fragmentation).

Visualization of the Comparison Workflow

The logical workflow for comparing the spectroscopic data of the two isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Cis_Isomer cis-Isomer H_NMR ¹H NMR Cis_Isomer->H_NMR C_NMR ¹³C NMR Cis_Isomer->C_NMR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer trans-Isomer Trans_Isomer->H_NMR Trans_Isomer->C_NMR Trans_Isomer->MS Chemical_Shifts Chemical Shifts H_NMR->Chemical_Shifts Coupling_Constants Coupling Constants (J-values) H_NMR->Coupling_Constants C_NMR->Chemical_Shifts Mass_to_Charge Mass-to-Charge Ratio (m/z) MS->Mass_to_Charge Fragmentation Fragmentation Pattern MS->Fragmentation Structure_Confirmation Structure Confirmation Chemical_Shifts->Structure_Confirmation Coupling_Constants->Structure_Confirmation Mass_to_Charge->Structure_Confirmation Fragmentation->Structure_Confirmation

A Comparative Guide to the Synthesis of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl 4-aminocyclohexane-1-carboxylate, a crucial building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways, offering experimental data and protocols to inform strategic decisions in process development and manufacturing.

This analysis focuses on two main routes:

  • Route A: Catalytic Hydrogenation of p-Aminobenzoic Acid

  • Route B: Reductive Amination of a 4-Oxocyclohexanecarboxylate Derivative

We will delve into the experimental protocols, yield efficiencies, and a comparative cost analysis of the raw materials for each route to provide a clear picture of their respective advantages and disadvantages.

Route A: Catalytic Hydrogenation of p-Aminobenzoic Acid

This classical approach involves the reduction of the aromatic ring of p-aminobenzoic acid to form 4-aminocyclohexanecarboxylic acid, which is then protected with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

Step 1: Hydrogenation of p-Aminobenzoic Acid

In a high-pressure autoclave, p-aminobenzoic acid is dissolved in an aqueous solution of sodium hydroxide. A ruthenium on carbon (Ru/C) catalyst is added to the mixture. The vessel is then pressurized with hydrogen gas and heated. The reaction progress is monitored until the starting material is fully consumed. The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[1][2][3]

Step 2: Boc Protection

The crude 4-aminocyclohexanecarboxylic acid mixture is then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield a mixture of cis- and trans-tert-butyl 4-aminocyclohexane-1-carboxylate. The desired trans isomer is typically separated and purified through crystallization or chromatography.[2]

Route A Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Boc Protection cluster_2 Purification p-Aminobenzoic Acid p-Aminobenzoic Acid H2, Ru/C, NaOH H2, Ru/C, NaOH p-Aminobenzoic Acid->H2, Ru/C, NaOH Reaction 4-Aminocyclohexanecarboxylic Acid (cis/trans) 4-Aminocyclohexanecarboxylic Acid (cis/trans) H2, Ru/C, NaOH->4-Aminocyclohexanecarboxylic Acid (cis/trans) Product Boc2O, Base Boc2O, Base 4-Aminocyclohexanecarboxylic Acid (cis/trans)->Boc2O, Base Reaction Product_Mixture This compound (cis/trans) Boc2O, Base->Product_Mixture Product Purification Purification Product_Mixture->Purification Separation Final_Product trans-tert-Butyl 4-aminocyclohexane-1-carboxylate Purification->Final_Product Isolated Product Route B Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection & Hydrolysis Ethyl_4-oxocyclohexanecarboxylate Ethyl 4-oxocyclohexanecarboxylate Reagents_RA NH3 source, NaBH(OAc)3, Ti(OiPr)4 Ethyl_4-oxocyclohexanecarboxylate->Reagents_RA Reaction Intermediate_Amine Ethyl 4-aminocyclohexane-1-carboxylate Reagents_RA->Intermediate_Amine Product Reagents_Boc Boc2O, Base Intermediate_Amine->Reagents_Boc Reaction Intermediate_Boc tert-Butyl 4-(ethoxycarbonyl)cyclohexylcarbamate Reagents_Boc->Intermediate_Boc Product Hydrolysis Base, H2O Intermediate_Boc->Hydrolysis Reaction Final_Product This compound Hydrolysis->Final_Product Product

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceuticals, ensuring the safety and efficacy of the final drug product. Tert-butyl 4-aminocyclohexane-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), exists as a pair of enantiomers. Accurate assessment of the enantiomeric purity of this intermediate is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose, offering insights into their principles, performance, and experimental considerations.

Methodologies for Enantiomeric Excess Determination

The principal methods for determining the enantiomeric excess of chiral amines like this compound include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Each technique offers distinct advantages and is suited to different analytical challenges.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for the separation of enantiomers.[1] It relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle: Enantiomers are passed through a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in their separation, allowing for quantification of each. For primary amines like this compound, derivatization with a suitable agent can enhance resolution and detection.[2]

Typical Performance: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of chiral amines and their derivatives.[2] The performance of these columns is influenced by the choice of mobile phase, which typically consists of a non-polar solvent like hexane and a polar modifier like isopropanol.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds. For non-volatile compounds like the target analyte, derivatization is necessary to increase their volatility.

Principle: The enantiomers, after derivatization, are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[3][4] The different interactions between the derivatized enantiomers and the CSP lead to their separation.

Typical Performance: Derivatized cyclodextrins are the most common CSPs for chiral GC and have shown success in separating a wide range of enantiomers, including derivatized amines.[4] The separation is highly dependent on the type of derivatization and the specific cyclodextrin used.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and unique selectivity compared to HPLC.

Principle: Similar to HPLC, SFC employs a chiral stationary phase to separate enantiomers. The use of supercritical CO2, often with a polar co-solvent (modifier), allows for high flow rates and rapid analysis.

Typical Performance: Chiral SFC is well-suited for the separation of chiral amines. Polysaccharide-based and crown ether-derived CSPs have demonstrated excellent performance in resolving primary amines.[5]

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Principle:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a covalent pair of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their signals corresponds to the enantiomeric ratio of the original analyte.

  • Chiral Solvating Agents (CSAs): The chiral analyte forms non-covalent diastereomeric complexes with an enantiomerically pure CSA. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification.[6][7]

Typical Performance: CSAs like BINOL derivatives can provide rapid and simple determination of enantiopurity for primary amines directly in the NMR tube.[6] The degree of signal separation depends on the specific CSA, analyte, and solvent used.

Quantitative Data Comparison

Due to the limited availability of published experimental data specifically for this compound, the following table provides a general comparison of the expected performance of each technique for structurally similar chiral primary amines.

TechniqueChiral Stationary/Auxiliary AgentTypical Resolution (Rs)Typical Analysis TimeThroughputKey AdvantagesKey Disadvantages
Chiral HPLC Polysaccharide-based CSPs> 1.510 - 30 minMediumWide applicability, robust methodsRequires organic solvents, method development can be time-consuming
Chiral GC Derivatized Cyclodextrin CSPs> 1.55 - 20 minHighHigh resolution, fast analysisRequires derivatization for non-volatile analytes, thermal stability required
Chiral SFC Polysaccharide or Crown Ether CSPs> 1.52 - 10 minHighFast, reduced organic solvent use, "green"Specialized equipment required
NMR Chiral Solvating Agents (e.g., BINOL)Signal Separation (Δδ)< 5 minHighVery fast, no separation needed, minimal sample prepLower sensitivity, requires pure sample, expensive instrumentation

Experimental Protocols

The following are representative experimental protocols for the analysis of chiral primary amines, which can be adapted for this compound.

Chiral HPLC Protocol
  • Derivatization (Optional but Recommended): React the amine with a suitable derivatizing agent (e.g., a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole) to improve chromatographic properties and detection sensitivity.[2]

  • Chromatographic System: A standard HPLC system with a UV or fluorescence detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® IA or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength or fluorescence detection if a fluorogenic derivatizing agent is used.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Chiral GC Protocol
  • Derivatization: React the amine with a suitable derivatizing agent to increase volatility (e.g., trifluoroacetic anhydride).

  • Chromatographic System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin (e.g., a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[3]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure separation.

  • Detection: FID.

  • Quantification: Integrate the peak areas of the two derivatized enantiomers.

NMR with Chiral Solvating Agent Protocol
  • Sample Preparation: In an NMR tube, dissolve a known amount of the chiral amine (e.g., 0.025 mmol) and the chiral solvating agent (e.g., (S)-BINOL, 0.1 mmol) in a suitable deuterated solvent (e.g., CDCl3, 0.6 mL).[6]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a proton (¹H) NMR spectrum.

  • Analysis: Identify the signals corresponding to each enantiomer (which will be shifted to different frequencies due to the interaction with the CSA).

  • Quantification: Integrate the distinct signals for each enantiomer to determine their ratio and calculate the enantiomeric excess.[6]

Visualizing the Workflows

The following diagrams illustrate the general workflows for the chromatographic and NMR-based methods.

HPLC_GC_Workflow cluster_chromatography Chromatographic Workflow (HPLC/GC/SFC) Analyte Chiral Amine (this compound) Derivatization Derivatization (Optional for HPLC/SFC, Mandatory for GC) Analyte->Derivatization Injection Injection into Chromatograph Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (UV, FID, MS) Separation->Detection Quantification Data Analysis: Peak Integration & ee Calculation Detection->Quantification

Chromatographic Workflow for ee Determination

NMR_Workflow cluster_nmr NMR Workflow Analyte Chiral Amine Mixing Mix in NMR Tube Analyte->Mixing CSA Chiral Solvating Agent (e.g., BINOL) CSA->Mixing NMR_Acquisition NMR Spectrum Acquisition Mixing->NMR_Acquisition Analysis Data Analysis: Signal Integration & ee Calculation NMR_Acquisition->Analysis

NMR Workflow for ee Determination

Conclusion

The choice of method for assessing the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sample throughput, and the desired level of sensitivity and accuracy.

  • Chiral HPLC offers a robust and widely applicable solution, though it may require method development and the use of organic solvents.

  • Chiral GC is a high-resolution technique suitable for volatile derivatives, offering fast analysis times.

  • Chiral SFC stands out for its speed and reduced environmental impact, making it an excellent choice for high-throughput screening.

  • NMR spectroscopy with chiral solvating agents provides the most rapid analysis with minimal sample preparation, ideal for quick checks of enantiomeric purity on pure samples.

For drug development professionals, a combination of these techniques may be employed throughout the lifecycle of a product, from high-throughput screening of synthetic routes using SFC or NMR to rigorous quality control of the final intermediate using a validated chiral HPLC or GC method. The selection of the most appropriate method will ultimately be guided by the specific analytical requirements of the project.

References

The Strategic Application of Tert-butyl 4-aminocyclohexane-1-carboxylate in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the selection of appropriate chemical building blocks is a critical determinant of the ultimate success of a therapeutic candidate. Among the vast arsenal of molecular scaffolds available to medicinal chemists, saturated carbocycles, and specifically cyclohexane derivatives, have carved out a significant niche. This guide provides a comprehensive review of the applications of tert-butyl 4-aminocyclohexane-1-carboxylate, a key building block, with a particular focus on its role in the synthesis of the Janus Kinase (JAK) inhibitor, Oclacitinib. We present a comparative analysis of this building block against potential alternatives, supported by experimental data from the literature, and detailed methodologies for key synthetic transformations.

The Versatility of the Cyclohexane Ring in Drug Design

The cyclohexane moiety, particularly the trans-1,4-disubstituted pattern, offers a rigid and well-defined three-dimensional structure that can serve as a non-aromatic bioisostere for a phenyl ring. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the defined spatial orientation of substituents on the cyclohexane ring allows for precise vectoral placement of functional groups to optimize interactions with the target.

This compound provides a synthetically versatile platform, incorporating a protected amine and a carboxylic acid precursor. The tert-butyl ester offers stability under various reaction conditions and can be readily deprotected when needed. The amine functionality, once deprotected, serves as a key handle for amide bond formation, a cornerstone of medicinal chemistry.

Application in the Synthesis of Oclacitinib, a Janus Kinase (JAK) Inhibitor

A prominent example of the utility of this building block is in the synthesis of Oclacitinib, a selective JAK1 inhibitor used for the treatment of allergic dermatitis in dogs.[1][2] The trans-cyclohexyl core in Oclacitinib serves as a rigid scaffold to correctly orient the methanesulfonamide and the pyrrolo[2,3-d]pyrimidine pharmacophores for optimal binding to the JAK1 enzyme.

The JAK-STAT Signaling Pathway

Oclacitinib exerts its therapeutic effect by inhibiting the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3][4][5][6] This pathway is crucial for the signaling of numerous cytokines that are involved in inflammation and the immune response. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene transcription. By inhibiting JAK1, Oclacitinib effectively dampens this signaling cascade.

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Oclacitinib.

Comparative Analysis: Cyclohexane vs. Alternative Scaffolds

Piperidine and piperazine are common heterocyclic linkers in drug design, including in Proteolysis Targeting Chimeras (PROTACs), where the linker plays a crucial role in efficacy.[7][8] These heterocycles can offer advantages in terms of aqueous solubility and can introduce additional points for hydrogen bonding.

Table 1: Comparison of Cyclohexane and Piperidine Building Blocks

FeatureThis compoundtert-Butyl 4-aminopiperidine-1-carboxylate
Scaffold Rigidity High, well-defined trans conformationHigh, chair conformation
Synthetic Accessibility Commercially available, multi-step synthesisCommercially available, often from simpler starting materials
Physicochemical Properties LipophilicMore hydrophilic, potential for improved solubility
Metabolic Stability Generally highCan be susceptible to N-dealkylation
Biological Activity Provides optimal vectoral orientation in OclacitinibMay alter binding geometry and off-target effects

Experimental Protocols and Quantitative Data

The synthesis of Oclacitinib involves the coupling of the pyrrolo[2,3-d]pyrimidine core with the cyclohexane side chain. A key intermediate is trans-4-((tert-butoxycarbonyl)(methyl)amino)cyclohexyl)methanesulfonamide, which is derived from this compound.

Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

A common precursor used in the synthesis of Oclacitinib is the Boc-protected trans-4-aminocyclohexanecarboxylic acid.

Synthesis_Workflow pABA p-Aminobenzoic acid mix cis/trans-4-Aminocyclohexanecarboxylic acid pABA->mix Ru/C, H2, NaOH ~100°C, 15 bar Boc_protected trans-4-((tert-butoxycarbonyl)amino) cyclohexane-1-carboxylic acid mix->Boc_protected 1. (Boc)2O, Acetone/Water 2. Citric Acid workup

Figure 2: General workflow for the synthesis of the Boc-protected cyclohexane intermediate.

Experimental Protocol: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid [9][10]

  • Hydrogenation: A mixture of p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL) is stirred in an autoclave at 100°C under 15 bar of hydrogen pressure for approximately 20 hours to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

  • Boc Protection: The crude reaction mixture from the hydrogenation step is cooled, and di-tert-butyl dicarbonate (Boc)₂O is added in a solvent such as acetone/water.

  • Isolation: The reaction mixture is stirred, and after completion, the product is isolated by filtration and washing. An acidic workup with citric acid can be used to precipitate the product. The precipitate is then filtered, washed with acetone, and dried under reduced pressure.

Table 2: Reported Yield and Purity for the Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

StepReactantsReagents & ConditionsProductYieldPurityReference
Hydrogenation & Boc Protectionp-Aminobenzoic acid1. 5% Ru/C, H₂, 10% NaOH, 100°C, 15 bar2. (Boc)₂O, Acetone/Water3. Citric acid workuptrans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid62%99.1%[9]
Boc Protectiontrans-4-aminocyclohexanecarboxylic acid(Boc)₂O, Triethylamine, DMFtrans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid95%99.3%[11]

Note: The yields and purities are as reported in the cited patents and may vary depending on the specific experimental conditions.

Comparison with a Hypothetical Piperidine-based Synthesis

A hypothetical synthesis of a piperidine-based analogue of Oclacitinib would likely proceed through similar amide coupling and N-alkylation steps. While a direct comparison of yields is not possible without experimental data, the synthesis of piperidine-based building blocks can sometimes be more straightforward. However, the introduction of the second nitrogen atom in a piperazine linker, for example, could complicate the synthesis by requiring additional protection/deprotection steps.

The biological activity of such an analogue would be highly dependent on the ability of the piperidine ring to mimic the spatial arrangement of the cyclohexane ring in the binding pocket of JAK1. Any significant deviation could lead to a loss of potency.

Table 3: Biological Activity of Oclacitinib [2]

TargetIC₅₀ (nM)
JAK110
JAK218
JAK399
TYK293

The high potency of Oclacitinib for JAK1 underscores the favorable interactions facilitated by the trans-cyclohexane scaffold. An alternative linker would need to maintain this optimal geometry to achieve similar activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, as exemplified by its successful incorporation into the JAK inhibitor Oclacitinib. Its rigid cyclohexane core provides a stable and predictable scaffold for the precise positioning of pharmacophoric elements, leading to high-potency compounds. While alternative linkers such as piperidine and piperazine derivatives offer potential advantages in terms of physicochemical properties, the proven success of the cyclohexane moiety in Oclacitinib highlights its utility in modern drug design. The choice of a specific building block will always be a multifactorial decision, balancing synthetic feasibility, physicochemical properties, and the ultimate biological activity of the final drug candidate. The data presented here provides a framework for researchers to make informed decisions when selecting scaffolds for their drug discovery programs.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-aminocyclohexane-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of tert-butyl 4-aminocyclohexane-1-carboxylate, a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety protocols.

Immediate Safety and Handling Precautions

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Therefore, stringent personal protective equipment (PPE) protocols must be followed at all times.

Quantitative Safety and Handling Data
GHS Hazard Codes H302, H315, H318, H335[1]
Recommended PPE Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, flame-resistant lab coat, closed-toe shoes.[2][3]
Permissible pH Range for Aqueous Waste Disposal 6.0 - 10.0[4][5]

Disposal Operational Plan: A Two-Step Chemical Deactivation Process

Due to its hazardous nature and potential harm to aquatic life, direct disposal of this compound into sanitary sewers is strictly prohibited. A two-step chemical deactivation process is recommended for laboratory-scale quantities. This process involves the hydrolysis of the tert-butyl ester followed by neutralization.

Experimental Protocol: Chemical Deactivation

Step 1: Acid-Catalyzed Hydrolysis of the Tert-butyl Ester

This procedure should be performed in a certified chemical fume hood.

  • Preparation: For every 1 gram of this compound, prepare a 1 M solution of hydrochloric acid (HCl) in a suitable flask equipped with a magnetic stirrer.

  • Reaction: Slowly add the this compound to the stirring HCl solution at room temperature.

  • Heating: Gently heat the mixture to 50-60°C with continuous stirring. The hydrolysis of the tert-butyl ester is generally complete within 2-4 hours at this temperature.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • Cooling: Once the reaction is complete, allow the solution to cool to room temperature. The resulting solution contains 4-aminocyclohexane-1-carboxylic acid hydrochloride.

Step 2: Neutralization

  • Preparation: Prepare a 1 M solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Neutralization: While stirring the acidic solution of the hydrolyzed product, slowly add the basic solution. Carbon dioxide gas will be evolved, so the addition should be done cautiously to avoid excessive foaming.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the basic solution until the pH of the mixture is between 6.0 and 10.0.[4][5]

  • Final Disposal: Once the pH is within the acceptable range and the solution is clear and homogenous, it can be disposed of down the sanitary sewer with copious amounts of running water, in accordance with local regulations.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be collected as hazardous waste.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.

Visual Workflow and Decision Diagrams

To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows.

cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling Tert-butyl 4-aminocyclohexane-1-carboxylate fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles face_shield Wear a Face Shield goggles->face_shield gloves Wear Chemical-Resistant Gloves (Nitrile or Neoprene) face_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes end_ppe Proceed with Handling shoes->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

cluster_disposal Disposal Workflow start_disposal Start: Disposal of Tert-butyl 4-aminocyclohexane-1-carboxylate Waste hydrolysis Step 1: Acid-Catalyzed Hydrolysis (1M HCl, 50-60°C) start_disposal->hydrolysis neutralization Step 2: Neutralization (e.g., NaHCO₃ solution) hydrolysis->neutralization ph_check Check pH neutralization->ph_check ph_in_range pH is between 6.0 and 10.0 ph_check->ph_in_range Yes ph_out_of_range Adjust pH ph_check->ph_out_of_range No sewer_disposal Dispose to Sanitary Sewer with Copious Water ph_in_range->sewer_disposal ph_out_of_range->neutralization end_disposal End of Disposal sewer_disposal->end_disposal

Caption: Chemical Deactivation and Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and disposal information for the handling of Tert-butyl 4-aminocyclohexane-1-carboxylate (CAS No. 124830-45-1). The following procedures are based on the known hazards of this chemical and general best practices for handling amine compounds.[1][2] It is imperative to supplement this guide with a thorough, site-specific risk assessment before commencing any work.

Hazard Summary

This compound is classified with the following GHS Hazard Statements, indicating significant health risks upon exposure:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H318 & H319: Causes serious eye damage/irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Given these hazards, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE. Due to the absence of a specific Safety Data Sheet (SDS) with quantitative data such as glove breakthrough times, a conservative approach is recommended.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashes.Protects against severe eye damage from splashes of the irritant material.[3][4] A face shield offers an additional layer of protection for the entire face.
Hand Protection Double gloving is recommended. • Inner Glove: Nitrile rubber, minimum 0.11 mm thickness. • Outer Glove: Butyl rubber or Neoprene, minimum 0.3 mm thickness.Provides robust protection against a skin-irritating primary amine.[3] Nitrile offers good splash resistance, while butyl rubber and neoprene provide more extensive protection. Given the lack of specific breakthrough time data, this conservative approach is warranted. Gloves must be inspected before use and changed immediately upon contamination.
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory.Protects skin from potential splashes and contact with the irritating substance.[3]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are insufficient or if aerosols/dust are generated, a NIOSH-approved respirator with a cartridge suitable for organic vapors and ammonia/methylamine should be used.The chemical may cause respiratory irritation.[3][4] Engineering controls are the primary means of protection. Respirators provide an essential secondary line of defense.

Operational and Disposal Plans

Handling and Experimental Protocol

This step-by-step guide ensures the safe handling of this compound throughout the experimental workflow.

Preparation:

  • Risk Assessment: Before beginning work, perform a risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and certified.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Spill Kit: Confirm that a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily accessible.

Handling:

  • Weighing and Transfer: Conduct all weighing and transfers of the chemical inside the chemical fume hood.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[5] Avoid contact with skin and eyes.[5]

  • Container Management: Keep the container tightly closed when not in use.

Post-Experiment:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • PPE Removal: Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7][8]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention from an ophthalmologist.

Skin Contact:

  • Immediately flush the affected area with large amounts of water for at least 15 minutes.[6][9]

  • Remove all contaminated clothing while under a safety shower.[7][9]

  • If irritation persists, seek medical attention.[6]

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.

Spill and Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Small Spill (<100 mL or 100g):

  • Alert others in the area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Large Spill (>100 mL or 100g):

  • Evacuate the immediate area.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains.

Disposal:

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Cleanup Phase cluster_emergency Emergency Protocol prep_start Start: New Experiment risk_assessment Conduct Site-Specific Risk Assessment prep_start->risk_assessment ppe_check Verify and Don PPE risk_assessment->ppe_check hood_check Ensure Fume Hood is Certified ppe_check->hood_check spill_kit Confirm Spill Kit is Accessible hood_check->spill_kit weigh_transfer Weigh and Transfer Chemical spill_kit->weigh_transfer Proceed to Handling experiment Perform Experiment weigh_transfer->experiment spill_event Spill Occurs weigh_transfer->spill_event decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate exposure_event Exposure Occurs experiment->exposure_event waste_collection Collect Chemical Waste in Labeled Container decontaminate->waste_collection ppe_disposal Dispose of Contaminated PPE as Hazardous Waste waste_collection->ppe_disposal hygiene Wash Hands and Forearms Thoroughly ppe_disposal->hygiene small_spill Small Spill: Absorb, Collect, Clean spill_event->small_spill <100mL large_spill Large Spill: Evacuate & Call EHS spill_event->large_spill >100mL first_aid Administer First Aid (Flush 15+ min) exposure_event->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.